PS121912
Description
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Properties
Molecular Formula |
C24H21F3N2O |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C24H21F3N2O/c1-15-22(20-5-3-4-6-21(20)28-15)23(16-7-13-19(30-2)14-8-16)29-18-11-9-17(10-12-18)24(25,26)27/h3-14,23,28-29H,1-2H3 |
InChI Key |
NNTQFFZNUZBJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PS121912 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS121912 is a novel small molecule inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction, demonstrating a dual mechanism of action in cancer cells. At sub-micromolar concentrations, it acts as a VDR antagonist, potentiating the anti-proliferative effects of the active form of Vitamin D, 1,25-dihydroxyvitamin D3 (1,25-(OH)₂D₃). At higher concentrations, this compound induces apoptosis through a VDR-independent pathway involving the activation of caspases 3 and 7. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anticancer activity of this compound.
Core Mechanism of Action
This compound exhibits a concentration-dependent dual mechanism of action in cancer cells.[1][2][3]
-
Low Concentrations (Sub-micromolar): VDR Antagonism
-
This compound alone is not anti-proliferative at these concentrations.[1]
-
It significantly amplifies the growth-inhibitory effects of 1,25-(OH)₂D₃.[1][3]
-
The mechanism involves the modulation of VDR coregulator binding. Specifically, in the presence of 1,25-(OH)₂D₃, this compound reduces the recruitment of the coactivator SRC2 and enhances the binding of the corepressor NCoR to the VDR at target gene promoters, such as that of CYP24A1.[1][2]
-
This leads to the downregulation of VDR target genes induced by 1,25-(OH)₂D₃.[1][2]
-
-
High Concentrations: VDR-Independent Apoptosis
Quantitative Data
The following tables summarize the quantitative data available for the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | LD50 (µM) | Notes |
| HL-60 | Leukemia | 6.8 ± 1.5 | Most sensitive cell line. |
| SKOV3 | Ovarian Cancer | Intermediate Sensitivity | Specific LD50 value not provided. |
| Caco2 | Colorectal Cancer | Intermediate Sensitivity | Specific LD50 value not provided. |
| DU145 | Prostate Cancer | > 100 | Showed little cell death at 100 µM. |
Data extracted from Sidhu et al., Cancer Chemotherapy and Pharmacology, 2014.[3]
Table 2: Concentrations of this compound Used in Combination Studies with 1,25-(OH)₂D₃
| Cell Line | This compound Concentration | Rationale |
| HL-60 | 500 nM | Non-antiproliferative concentration. |
| DU145 | 2 µM | Non-antiproliferative concentration. |
| Caco2 | 2 µM | Non-antiproliferative concentration. |
| SKOV3 | 2 µM | Non-antiproliferative concentration. |
Data extracted from Sidhu et al., Cancer Chemotherapy and Pharmacology, 2014.[3]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
VDR-Dependent Pathway (Low Concentration)
Caption: VDR-dependent mechanism of this compound at low concentrations.
VDR-Independent Apoptosis Pathway (High Concentration)
Caption: VDR-independent apoptotic mechanism of this compound at high concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature.
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the viability of cancer cells.
-
Methodology:
-
Cancer cells (DU145, Caco2, HL-60, SKOV3) were plated in 96-well tissue culture plates.
-
After 5 hours, cells were treated with DMSO (vehicle control), 1,25-(OH)₂D₃ (20 or 100 nM), or this compound (0.5 or 2 µM).
-
The number of viable cells was determined daily for up to 5 days using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
-
Luminescence was measured using a microplate reader.
-
Data were analyzed using non-linear regression with a variable slope using GraphPad Prism software.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Cancer cells were plated in quadruplicate in 384-well plates.
-
Cells were treated with various concentrations of this compound and incubated for 18 hours at 37°C.
-
Caspase-Glo® 3/7 Assay reagent (Promega) was added to each well.
-
The plate was incubated at room temperature, and luminescence, which is proportional to caspase 3/7 activity, was measured using a Tecan M1000 reader.
-
Ketoconazole and DMSO were used as positive and negative controls, respectively.
-
Data were analyzed using non-linear regression with a variable slope in GraphPad Prism.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine the effect of this compound on the recruitment of VDR, SRC2, and NCoR to the CYP24A1 promoter.
-
Methodology:
-
HL-60 cells were plated in 6-well plates at 2 million cells per well.
-
Cells were treated with DMSO (0.03%), 0.5 µM this compound, 20 nM 1,25-(OH)₂D₃, or a combination of this compound and 1,25-(OH)₂D₃ for 18 hours.
-
Chromatin was prepared using the Imprint® ChIP Kit (Sigma, CHP1) according to the manufacturer's protocol, which includes cross-linking with formaldehyde, cell lysis, and sonication to shear DNA.
-
Immunoprecipitation was performed using antibodies specific for VDR, SRC2, or NCoR.
-
The immunoprecipitated DNA was purified.
-
Quantitative PCR (qPCR) was performed on the purified DNA to quantify the amount of the CYP24A1 promoter region present.
-
The percentage of DNA occupancy relative to the input was calculated using the ΔΔCt method.
-
VDR Knockdown by siRNA
-
Objective: To confirm the role of VDR in the observed effects of this compound.
-
Methodology:
-
Cells were plated in 6-well plates at 1.5 million cells per well.
-
Cells were treated for 24 hours with a mixture containing VDR siRNA (Santa Cruz Biotechnology, sc-106692) or control siRNA (Santa Cruz Biotechnology, sc-37007), Lipofectamine™ LTX, and PLUS™ Reagent in untreated DMEM.
-
Following transfection, the cells were used in subsequent experiments to assess the impact of VDR knockdown on the response to this compound.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow for characterizing the mechanism of this compound.
Conclusion
This compound represents a promising anticancer agent with a unique, dual mechanism of action that is dependent on its concentration. Its ability to act as a VDR antagonist at low concentrations suggests potential for combination therapies with vitamin D analogs, while its direct pro-apoptotic activity at higher concentrations provides a VDR-independent avenue for inducing cancer cell death. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
The VDR-Coregulator Inhibitor PS121912: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PS121912 is a selective inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction, identified through high-throughput screening as a potential therapeutic agent that modulates VDR activity without inducing hypercalcemia.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data from preclinical studies, experimental methodologies, and associated signaling pathways.
Mechanism of Action
This compound exhibits a dual mechanism of action dependent on its concentration. At sub-micromolar concentrations, it functions as a VDR antagonist, amplifying the growth-inhibitory effects of 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3), the active form of Vitamin D.[1][2][3][4] This antagonistic behavior is mediated through the VDR, as confirmed by VDR si-RNA knockout studies.[1][2][3][4] Specifically, in the presence of 1,25-(OH)2D3, this compound down-regulates VDR target genes by altering the recruitment of coregulators to the promoter sites of these genes. For instance, with the VDR target gene CYP24A1, this compound reduces the recruitment of the coactivator SRC2 and enhances the binding of the corepressor NCoR.[1][2]
At higher concentrations, this compound induces apoptosis in cancer cells through a VDR-independent pathway.[1][2][4] This apoptotic effect is mediated by the activation of caspases 3 and 7.[1][2][5]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line(s) | Conditions | Reference(s) |
| IC50 (VDR-mediated transcription inhibition) | 590 nM | HL-60 | In the presence of 1,25-(OH)2D3 | [6] |
| Antiproliferative Concentration (non-antiproliferative alone) | 2 µM | DU145, Caco2, SKOV3 | In combination with 1,25-(OH)2D3 | [3] |
Table 2: Preclinical Pharmacokinetics
| Parameter | Value | Method | Reference(s) |
| Metabolic Half-life | ~3 hours | Human liver microsomes | [3] |
| CYP3A4 Inhibition | Occurs at higher concentrations | Vivid screening kit | [3] |
Signaling Pathways
This compound modulates multiple signaling pathways to exert its anticancer effects.
VDR-Dependent Signaling at Low Concentrations
At low concentrations, this compound acts as a VDR antagonist, altering the transcriptional regulation of VDR target genes.
Caption: VDR-dependent signaling pathway of this compound at low concentrations.
VDR-Independent Apoptotic Signaling at High Concentrations
At higher concentrations, this compound induces apoptosis through a VDR-independent mechanism involving caspase activation.
Caption: VDR-independent apoptotic pathway of this compound at high concentrations.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.
Antiproliferation and Apoptosis Assays
-
Cell Lines: DU145 (prostate cancer), Caco2 (colorectal cancer), HL-60 (promyelocytic leukemia), and SKOV3 (ovarian cancer) were used.[1]
-
Treatment: Cells were treated with this compound, 1,25-(OH)2D3, or a combination of both.
-
Antiproliferation Assay:
-
Cancer cells were plated in 96-well tissue culture plates.
-
After 5 hours, cells were treated with DMSO (vehicle control), 1,25(OH)2D3 (20 or 100 nM), or this compound (0.5 or 2 µM) using a 50H hydrophobic coated pin tool.
-
The number of viable cells was determined daily.
-
-
Apoptosis Assay: The enzymatic and transcriptional activation of caspase 3/7 was measured to determine the induction of apoptosis.[1][3]
VDR Knockdown using si-RNA
-
Objective: To confirm the role of VDR in the observed effects of this compound.
-
Methodology: VDR expression was silenced in cancer cells using small interfering RNA (si-RNA) technology prior to treatment with this compound and/or 1,25-(OH)2D3. The cellular response was then compared to that of cells with normal VDR expression.[1]
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine the involvement of coregulator recruitment during transcription.
-
Methodology:
-
Cells were treated with the compounds of interest.
-
Chromatin was cross-linked and sheared.
-
Antibodies specific to VDR, SRC2, or NCoR were used to immunoprecipitate the protein-DNA complexes.
-
The associated DNA was then purified and analyzed by RT-PCR to quantify the occupancy of these proteins at the promoter regions of VDR target genes like CYP24A1.[1][6]
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
-
Objective: To investigate the transcriptional changes of VDR target genes and genes associated with cell cycle progression.
-
Methodology: RNA was extracted from treated and untreated cells, reverse transcribed into cDNA, and then subjected to PCR with primers specific for the genes of interest to quantify their expression levels.[1]
Antibody Array
-
Objective: To determine translational changes in apoptotic proteins.
-
Methodology: Protein lysates from treated cells were applied to an antibody array containing spots of antibodies against various apoptotic proteins. The binding of proteins from the lysate to their corresponding antibodies was detected, providing a profile of protein expression changes.[1]
Metabolic Stability Assay
-
Objective: To assess the preclinical metabolic stability of this compound.
-
Methodology:
-
This compound was incubated with pooled human liver microsomes.
-
The concentration of this compound was quantified over time by LC-MS, using caffeine as an internal standard.
-
The percentage of this compound remaining was plotted against time to determine the metabolic rate, half-life, and internal clearance.[3]
-
CYP3A4 Inhibition Assay
-
Objective: To determine the potential of this compound to inhibit the major drug-metabolizing enzyme CYP3A4.
-
Methodology: A Vivid screening kit (Invitrogen) was used to measure the inhibition of CYP3A4 activity by this compound using a fluorescence-based assay.[3]
Experimental Workflow
The general workflow for characterizing the anticancer activity of this compound is depicted below.
References
- 1. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 2. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of VDR-coregulator inhibitor this compound [escholarship.org]
- 5. Antitumor Activity of 3-Indolylmethanamines 31B and this compound | Anticancer Research [ar.iiarjournals.org]
- 6. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
PS121912: A Novel Vitamin D Receptor (VDR) Antagonist for Research and Drug Development
An In-depth Technical Guide
Abstract
PS121912 is a novel, selective small molecule that functions as a Vitamin D Receptor (VDR) antagonist by inhibiting the interaction between VDR and its coregulators. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings. The information presented is intended for researchers, scientists, and drug development professionals interested in the modulation of VDR signaling pathways.
Introduction: The Vitamin D Receptor and its Antagonism
The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily.[1] Upon binding its natural ligand, 1,25-dihydroxyvitamin D3 (1,25-(OH)₂D₃), VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in a wide array of physiological processes, including calcium homeostasis, bone metabolism, immune function, and cell proliferation and differentiation.[1]
VDR antagonists are compounds that inhibit the transcriptional activity of VDR.[2] They can act through various mechanisms, including direct competition with 1,25-(OH)₂D₃ for binding to the VDR's ligand-binding pocket or, as in the case of this compound, by allosterically inhibiting the recruitment of essential coactivators.[3] The development of VDR antagonists is of significant interest for studying the physiological roles of VDR and for the potential treatment of hypercalcemia and certain cancers where VDR signaling is implicated in disease progression.[2]
This compound has been identified as a selective VDR-coregulator inhibitor that effectively functions as a VDR antagonist.[4] It has been shown to repress 1,25-(OH)₂D₃-activated gene transcription and induce apoptosis in various cancer cell lines.[5][6]
This compound: Mechanism of Action
This compound exerts its VDR antagonistic effects by selectively disrupting the protein-protein interaction between the VDR and its coactivators, particularly the steroid receptor coactivator 2 (SRC2).[4][7] In the presence of the agonist 1,25-(OH)₂D₃, VDR undergoes a conformational change that facilitates the recruitment of coactivators like SRC2, which are essential for initiating gene transcription.
This compound intervenes in this process by preventing the binding of SRC2 to the VDR.[7] Furthermore, studies have shown that the combination of this compound and 1,25-(OH)₂D₃ leads to an enriched occupancy of the corepressor NCoR at the promoter sites of VDR target genes.[7][8] This dual action of blocking coactivator recruitment and promoting corepressor binding effectively silences VDR-mediated gene expression.
At higher concentrations, this compound has been observed to induce apoptosis through a VDR-independent pathway involving the activation of caspases 3 and 7.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ (VDR-mediated transcription) | 590 ± 100 nM | HEK293T | Luciferase Reporter Assay | [1] |
| LD₅₀ | 27.3 µM | HEK293T | Cell Viability Assay | [1] |
Table 1: In Vitro Efficacy and Toxicity of this compound
| Cell Line | Treatment | Observed Effect | Reference |
| HL-60 (Leukemia) | 0.5 µM this compound + 20 nM 1,25-(OH)₂D₃ | Amplified growth inhibition | [7] |
| DU145 (Prostate Cancer) | 2 µM this compound + 100 nM 1,25-(OH)₂D₃ | Amplified growth inhibition | [4] |
| Caco-2 (Colorectal Cancer) | 2 µM this compound + 100 nM 1,25-(OH)₂D₃ | Minor antiproliferative effect | [4] |
| SKOV3 (Ovarian Cancer) | 2 µM this compound + 100 nM 1,25-(OH)₂D₃ | Minor antiproliferative effect | [4] |
Table 2: Antiproliferative Effects of this compound in Cancer Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Proliferation Assay
This protocol is used to determine the effect of this compound on the growth of cancer cells.
-
Cell Plating: Plate cancer cells in 96-well tissue culture plates at a suitable density and allow them to attach for 5 hours.
-
Treatment: Treat the cells with DMSO (vehicle control), 1,25-(OH)₂D₃ (20 or 100 nM), this compound (0.5 or 2 µM), or a combination of 1,25-(OH)₂D₃ and this compound.
-
Incubation: Incubate the plates for the desired duration (e.g., daily measurements for several days).
-
Cell Viability Measurement: Determine the number of viable cells each day using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), following the manufacturer's instructions.
-
Data Analysis: Analyze the data using nonlinear regression with a variable slope to determine cell growth inhibition.[4]
Apoptosis Assay
This protocol is used to assess the induction of apoptosis by this compound.
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound for a specified period (e.g., 18 hours).
-
Caspase 3/7 Activity Measurement: Quantify caspase 3 and 7 activity using a luminescent assay such as Apo-ONE® Homogeneous Caspase-3/7 Assay (Promega) according to the manufacturer's protocol.
-
Data Analysis: Correlate the increase in caspase 3/7 activity with the percentage of cell death to confirm apoptosis as the mode of cell death.[4]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the recruitment of coregulators to the VDR on specific gene promoters.
-
Cell Treatment: Treat HL-60 cells with 20 nM 1,25-(OH)₂D₃, 0.5 µM this compound, or a combination of both.
-
Cross-linking and Sonication: Cross-link protein-DNA complexes with formaldehyde and sonicate to shear the chromatin.
-
Immunoprecipitation: Immunoprecipitate the chromatin using specific antibodies for VDR, SRC2, or NCoR.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter region of a VDR target gene (e.g., CYP24A1) to quantify the amount of precipitated DNA.[1]
Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the effect of this compound on the expression of VDR target genes.
-
Cell Treatment and RNA Isolation: Treat cells (e.g., HL-60) with 1,25-(OH)₂D₃ and/or this compound for 18 hours. Isolate total RNA using a commercial kit.
-
Reverse Transcription and qPCR: Perform reverse transcription followed by quantitative PCR using a SYBR Green-based or probe-based method. Use primers for VDR target genes (e.g., CYP24A1, TRPV6, P21, GADD45a) and a housekeeping gene (e.g., GAPDH) for normalization.[4]
-
Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
References
- 1. uwmrf.org [uwmrf.org]
- 2. Antitumor Activity of 3-Indolylmethanamines 31B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 8. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Apoptotic Pathways of PS121912: A Technical Overview for Researchers
Introduction
PS121912 is a novel small molecule inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction, initially identified through high-throughput screening for non-hypercalcemic modulators of VDR.[1] Subsequent research has revealed its potent antiproliferative and pro-apoptotic activities across various cancer cell lines, positioning it as a promising candidate for further preclinical and clinical investigation.[1][2][3] This technical guide provides an in-depth analysis of the molecular pathways through which this compound induces apoptosis, presents key quantitative data, details relevant experimental protocols, and offers visual representations of the signaling cascades involved.
Core Mechanism: A Concentration-Dependent Dual Pathway of Apoptosis
This compound exhibits a fascinating concentration-dependent dual mechanism of action in inducing apoptosis in cancer cells. At lower, sub-micromolar concentrations, it functions as a VDR antagonist, initiating a VDR-dependent apoptotic pathway.[1][2] Conversely, at higher concentrations, this compound triggers a VDR-independent pathway characterized by the direct activation of executioner caspases.[1][2][3]
VDR-Dependent Pathway (Low Concentrations)
At sub-micromolar levels, this compound potentiates the growth-inhibitory effects of 1,25-dihydroxyvitamin D₃ (1,25-(OH)₂D₃), the active form of Vitamin D.[1][2] This activity is mediated through its function as a VDR antagonist. The proposed signaling cascade is as follows:
-
VDR Antagonism: this compound, in combination with 1,25-(OH)₂D₃, leads to the downregulation of VDR target genes.[1][2]
-
Coregulator Exchange: This combination promotes the displacement of the coactivator SRC2 and enhances the recruitment of the corepressor NCoR to the promoter regions of VDR target genes, such as CYP24A1.[1][2]
-
Cell Cycle Arrest: The altered transcriptional regulation leads to the downregulation of E2F transcription factors 1 and 4. This, in turn, reduces the transcription of key cell cycle proteins like cyclin A and cyclin D, resulting in cell cycle arrest in the S or G2/M phase.[1][2]
-
Upregulation of Tumor Suppressors: Concurrently, there is an elevation in the levels of the tumor suppressor proteins p21 and GADD45, which further contributes to the antiproliferative response.[1]
References
- 1. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 3. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PS121912 in Modulating Vitamin D Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS121912 is a novel, selective small molecule inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction. Developed as a potential therapeutic agent that modulates VDR signaling without inducing hypercalcemia, this compound exhibits a dual mechanism of action dependent on its concentration. At lower, sub-micromolar concentrations, it functions as a VDR antagonist, disrupting the recruitment of coactivators and favoring corepressors, thereby downregulating VDR target gene transcription. At higher concentrations, this compound induces apoptosis through a VDR-independent pathway involving the activation of caspases. This guide provides an in-depth overview of the molecular mechanisms of this compound, a summary of its biological activities, and detailed experimental protocols for its study.
Introduction to Vitamin D Receptor (VDR) Signaling
The Vitamin D Receptor is a nuclear hormone receptor that plays a critical role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation, differentiation, and apoptosis. Its endogenous ligand is 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the biologically active form of vitamin D.[1] Upon binding to 1,25(OH)₂D₃, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2] This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting a complex of coregulator proteins to modulate gene transcription.[1] The recruitment of coactivator proteins, such as the steroid receptor coactivator (SRC) family, leads to histone acetylation and transcriptional activation. Conversely, the recruitment of corepressor proteins, like the Nuclear Receptor Corepressor (NCoR), results in histone deacetylation and transcriptional repression.[1] The balance between coactivator and corepressor recruitment is crucial for the precise regulation of VDR-mediated gene expression.
This compound: A Modulator of VDR-Coregulator Interaction
This compound was identified through high-throughput screening as a selective inhibitor of the VDR-coregulator interaction. It was developed with the aim of harnessing the anti-proliferative effects of VDR signaling in cancer without the dose-limiting side effect of hypercalcemia.
Mechanism of Action
This compound exhibits a concentration-dependent dual mechanism of action:
-
Low Concentration (VDR-dependent antagonism): At sub-micromolar concentrations, this compound acts as a VDR antagonist. In the presence of the VDR ligand 1,25(OH)₂D₃, this compound disrupts the interaction between VDR and the coactivator SRC2. This leads to a reduced recruitment of SRC2 to the promoter of VDR target genes, such as CYP24A1, and an increased occupancy of the corepressor NCoR.[3] The net effect is the downregulation of 1,25(OH)₂D₃-induced gene expression.
-
High Concentration (VDR-independent apoptosis): At higher micromolar concentrations, this compound induces apoptosis in cancer cells through a VDR-independent mechanism.[4] This pathway involves the enzymatic and transcriptional activation of effector caspases 3 and 7.[4]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays, as summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| VDR-mediated Transcription Inhibition (IC₅₀) | HEK293T | 590 ± 100 nM | [5] |
| Cytotoxicity (LD₅₀) | HEK293T | 27.3 µM | [5] |
| HL-60 | 6.8 ± 1.5 µM | ||
| Caspase 3/7 Activation (EC₅₀) | HL-60 | 4.7 ± 2.3 µM |
Table 2: Antiproliferative Activity of this compound in Combination with 1,25(OH)₂D₃
| Cell Line | This compound Concentration | 1,25(OH)₂D₃ Concentration | % Growth Inhibition | Reference |
| DU145 | 2 µM | 100 nM | Amplified | |
| Caco2 | 2 µM | 100 nM | Amplified | |
| SKOV3 | 2 µM | 100 nM | Amplified | |
| HL-60 | Not specified | Not specified | Amplified |
Table 3: Effect of this compound on VDR Target Gene Expression in HL-60 Cells (in the presence of 1,25(OH)₂D₃)
| Gene | Function | Effect of this compound | Reference |
| CYP24A1 | Vitamin D catabolism | Down-regulation | [5] |
| CAMP | Antimicrobial peptide | Down-regulation | [5] |
| TRPV6 | Calcium channel | Down-regulation | |
| IGFBP3 | Insulin-like growth factor binding | Down-regulation | |
| p21 (CDKN1A) | Cell cycle inhibitor | Down-regulation | |
| GADD45 | DNA damage response | Down-regulation | |
| E2F1, E2F4 | Transcription factors (cell cycle) | Down-regulation | [3] |
| Cyclin A, Cyclin D | Cell cycle regulators | Down-regulation | [3] |
Signaling Pathways and Experimental Workflows
VDR Signaling Pathway Modulation by this compound
The following diagram illustrates the dual mechanism of action of this compound on the VDR signaling pathway.
Caption: Dual mechanism of this compound in VDR signaling.
Experimental Workflow for Investigating this compound Activity
The following diagram outlines a typical experimental workflow to characterize the effects of this compound.
Caption: Workflow for characterizing this compound's biological effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound. While the exact commercial sources of all reagents used in the original publications are not exhaustively detailed, the following protocols provide a comprehensive guide with suitable, commercially available reagents.
Cell Culture
-
Cell Lines: Human cancer cell lines DU145 (prostate), Caco2 (colon), HL-60 (promyelocytic leukemia), and SKOV3 (ovarian) can be obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Antiproliferation Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, 1,25(OH)₂D₃, or a combination of both for 72 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
VDR siRNA Knockdown
-
siRNA: Utilize a set of validated siRNA duplexes targeting human VDR (e.g., from OriGene or Santa Cruz Biotechnology). A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection: Transfect HL-60 cells with VDR siRNA or scrambled siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A final siRNA concentration of 20 nM is typically effective.
-
Verification of Knockdown: After 48 hours of transfection, harvest the cells. Verify the knockdown efficiency at both the mRNA level (by RT-qPCR) and the protein level (by Western blot) using a VDR-specific antibody.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat HL-60 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with ChIP-grade antibodies against VDR, SRC2, or NCoR. A non-specific IgG should be used as a negative control.
-
VDR Antibody: e.g., Abcam ab109234 (Rabbit monoclonal [EPR4552])
-
SRC2 Antibody: e.g., Cell Signaling Technology #96687 (Rabbit monoclonal (D2X4M))
-
NCoR Antibody: e.g., Abcam ab3482 (Rabbit polyclonal)
-
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of VDR target genes (e.g., CYP24A1) to quantify the enrichment of the target DNA sequence.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen). Synthesize cDNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and a real-time PCR system. Use primers specific for the human genes of interest. Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
-
Validated Primer Sequences:
-
CYP24A1: (Forward) 5'-GCCTCTCATGCTGGAGTTCG-3', (Reverse) 5'-CGGTCATCAGGACCAGATCTTC-3'
-
CDKN1A (p21): (Forward) 5'-TGGAGACTCTCAGGGTCGAAA-3', (Reverse) 5'-GGCGTTTGGAGTGGTAGAAATC-3'
-
GADD45A: (Forward) 5'-GAGAGCAGAAGACCGAAAGGA-3', (Reverse) 5'-CACAACACCACGTTATACCCA-3'
-
TRPV6: (Forward) 5'-GACCTCACAGAGATCGACTCCT-3', (Reverse) 5'-TACCGCTTCCACTTGAGGCTCA-3'
-
CAMP: (Forward) 5'-GCTGGTGAAGAGGATGGTCATC-3', (Reverse) 5'-AGGGCTGGTGTTGAGGATTCTG-3'
-
IGFBP3: (Forward) 5'-AGAGCACAGATACCCAGAACT-3', (Reverse) 5'-CAGGTAGATGGAGCCCTCATA-3'
-
Conclusion
This compound represents a significant tool for studying VDR signaling and a potential lead compound for the development of novel anticancer therapies. Its dual mechanism of action, involving both VDR-dependent and -independent pathways, provides a unique approach to modulating cancer cell growth and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the role of this compound and the broader field of VDR-targeted drug discovery. The ability of this compound to modulate VDR-coregulator interactions without inducing hypercalcemia underscores the potential of this therapeutic strategy. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. VDR Monoclonal Antibody (9A7) (MA1-710) [thermofisher.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Alexander (Leggy) Arnold - Staff Directory - Chemistry & Biochemistry [uwm.edu]
- 4. NCOR1 Antibody - ChIP-seq Grade (C15410341) | Diagenode [diagenode.com]
- 5. NCOR1 antibody (20018-1-AP) | Proteintech [ptglab.com]
The Discovery and Development of PS121912: A VDR-Coregulator Inhibitor with Antitumor Potential
A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
PS121912 is a novel, selective small molecule inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction, identified through a high-throughput screening campaign aimed at discovering VDR modulators devoid of hypercalcemic effects.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental protocols utilized to characterize its anticancer properties and presents key quantitative data from these studies. At low concentrations, this compound acts as a VDR antagonist, disrupting the recruitment of coactivators and enhancing the binding of corepressors to VDR target gene promoters.[1][2] At higher concentrations, it induces apoptosis through a VDR-independent pathway involving caspase 3/7 activation.[1][3] Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and reduce tumor growth in vivo, highlighting its potential as a promising candidate for further oncological drug development.[4][5]
Introduction
The Vitamin D Receptor (VDR) is a nuclear receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation, differentiation, and apoptosis.[6] While VDR agonists like 1,25-dihydroxyvitamin D₃ (1,25-(OH)₂D₃) have shown antiproliferative effects, their therapeutic use in oncology is limited by hypercalcemia.[1][2] this compound was developed to overcome this limitation by selectively inhibiting the interaction between VDR and its coregulators, thereby modulating VDR-mediated gene transcription without inducing systemic calcium elevation.[1][2] As a member of the 3-indolylmethanamine class of compounds, this compound exhibits remarkable selectivity for VDR over other nuclear receptors.[4][7] This document synthesizes the available preclinical data on this compound, providing a comprehensive resource for researchers in the field of cancer biology and drug development.
Discovery and Preclinical Characterization
This compound was identified from a high-throughput screening (HTS) campaign designed to find inhibitors of the VDR-coactivator interaction.[1][2][8] The initial characterization focused on its antiproliferative and apoptotic effects in a panel of human cancer cell lines.
Antiproliferative and Apoptotic Activity
This compound has demonstrated cytotoxic effects across multiple cancer cell lines, with the leukemia cell line HL-60 being particularly sensitive.[3]
Table 1: In Vitro Cytotoxicity and Apoptosis Induction of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) |
|---|---|---|---|
| HL-60 | Leukemia | LD₅₀ | 6.8 ± 1.5 |
| HL-60 | Leukemia | EC₅₀ (Caspase 3/7 Activation) | 4.7 ± 2.3 |
| DU145 | Prostate | IC₅₀ (Antiproliferation) | > 10 |
| Caco2 | Colon | IC₅₀ (Antiproliferation) | > 10 |
| SKOV3 | Ovary | IC₅₀ (Antiproliferation) | > 10 |
Data sourced from Sidhu et al., 2014.[3]
At sub-micromolar concentrations, this compound alone is not antiproliferative but significantly amplifies the growth inhibition caused by 1,25-(OH)₂D₃.[3] At higher concentrations (in the micromolar range), it induces apoptosis independently of VDR, through the activation of caspases 3 and 7.[1][3]
In Vivo Antitumor Efficacy
The antitumor activity of this compound was evaluated in a xenograft mouse model using HL-60 leukemia cells.[4][5] Treatment with this compound resulted in a significant reduction in tumor growth without observable signs of toxicity in the animals.[4][5]
Preclinical Pharmacokinetics
This compound has shown acceptable metabolic stability, a prerequisite for in vivo studies.[1][2] Further characterization included CYP3A4 inhibition assays to assess its potential for drug-drug interactions.[3]
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Assay | Result |
|---|---|---|
| Metabolic Stability | Microsomal Stability Assay | Acceptable for in vivo studies |
| CYP450 Inhibition | CYP3A4 Inhibition Assay | Data not specified in source |
Data sourced from Sidhu et al., 2014.[2][3]
Mechanism of Action
This compound exhibits a dual mechanism of action depending on its concentration.
VDR-Dependent Mechanism (Low Concentrations)
At sub-micromolar levels, this compound functions as a VDR antagonist. In the presence of the VDR ligand 1,25-(OH)₂D₃, this compound disrupts the interaction between VDR and the coactivator SRC2 at the promoter regions of VDR target genes, such as CYP24A1.[1][2] This leads to a reduction in the recruitment of SRC2 and an enrichment of the corepressor NCoR at these sites, ultimately down-regulating gene transcription.[1][2] The downstream effects of this VDR antagonism include the downregulation of E2F transcription factors 1 and 4, leading to reduced transcription of cyclin A and cyclin D, and subsequent cell cycle arrest in the S or G2/M phase.[1] Additionally, an elevation in the levels of the cell cycle inhibitors p21 and GADD45 is observed.[1]
Caption: VDR-Dependent Signaling Pathway of this compound.
VDR-Independent Mechanism (High Concentrations)
At higher micromolar concentrations, this compound induces apoptosis through a pathway that is independent of VDR.[1] This is characterized by the enzymatic and transcriptional activation of the executioner caspases, caspase 3 and caspase 7, leading to programmed cell death.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of 3-Indolylmethanamines 31B and this compound. [escholarship.org]
- 5. Antitumor Activity of 3-Indolylmethanamines 31B and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Daniel Bikle | UCSF Profiles [profiles.ucsf.edu]
- 8. pubs.acs.org [pubs.acs.org]
The Effect of PS121912 on Gene Transcription in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms of PS121912, a novel Vitamin D Receptor (VDR)-coregulator inhibitor, with a specific focus on its effects on gene transcription in leukemia. The information presented herein is compiled from preclinical studies and is intended to inform further research and development efforts in oncology.
Core Mechanism of Action
This compound has been identified as a selective inhibitor of the VDR-coregulator interaction.[1] Its primary mechanism involves modulating the transcriptional activity of the Vitamin D Receptor, a nuclear receptor that plays a crucial role in cell proliferation, differentiation, and apoptosis. In leukemia cells, particularly the HL-60 cell line, this compound exhibits a dual activity profile depending on its concentration.
At sub-micromolar concentrations, this compound acts as a VDR antagonist.[1] When used in combination with the active form of Vitamin D, 1,25-(OH)₂D₃, it down-regulates the expression of VDR target genes.[1] This is achieved by altering the recruitment of essential co-regulators to the VDR transcriptional complex. Specifically, this compound reduces the presence of the coactivator SRC2 and promotes the binding of the corepressor NCoR at the promoter sites of VDR target genes.[1]
At higher concentrations, this compound induces apoptosis through a VDR-independent pathway.[1] This secondary mechanism involves the enzymatic and transcriptional activation of caspases 3 and 7, key executioners of apoptosis.[1]
Impact on Gene Transcription in Leukemia
The inhibitory effect of this compound on VDR-coregulator binding leads to significant changes in the transcriptional landscape of leukemia cells. These changes primarily affect genes involved in cell cycle regulation, apoptosis, and hematopoietic function.
Down-regulated Genes
The co-treatment of leukemia cells with this compound and 1,25-(OH)₂D₃ results in the down-regulation of several key genes that promote cell cycle progression and hematopoietic functions.
| Target Gene | Gene Family/Function | Effect of this compound Treatment | Reference |
| E2F1 | E2F Transcription Factor | Down-regulated | [1] |
| E2F4 | E2F Transcription Factor | Down-regulated | [1] |
| Cyclin A | Cell Cycle Regulator | Reduced transcription | [1] |
| Cyclin D | Cell Cycle Regulator | Reduced transcription | [1] |
| CDK6 | Cyclin-Dependent Kinase | Down-regulated | [1] |
| HDAC9 | Histone Deacetylase | Down-regulated | [1] |
| TGF-beta 2 & 3 | Transforming Growth Factor | Down-regulated | [1] |
| CYP24A1 | VDR Target Gene | Down-regulated | [1] |
Up-regulated Genes
In concert with its antiproliferative effects, the combination of this compound and 1,25-(OH)₂D₃ leads to the up-regulation of genes that inhibit cell growth and promote apoptosis.
| Target Gene | Gene Family/Function | Effect of this compound Treatment | Reference |
| p21 | Cyclin-Dependent Kinase Inhibitor | Elevated levels | [1] |
| GADD45 | Growth Arrest and DNA Damage-inducible | Elevated levels | [1] |
| Caspase 3/7 | Apoptosis Regulators | Transcriptional activation (at high concentrations) | [1] |
Signaling Pathways Modulated by this compound
The primary signaling pathway targeted by this compound at lower concentrations is the Vitamin D Receptor signaling cascade.
At higher concentrations, this compound activates a VDR-independent apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture and Antiproliferation Assays
-
Cell Lines: HL-60 (human promyelocytic leukemia) cells were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, 1,25-(OH)₂D₃, or a combination of both.
-
Proliferation Measurement: Cell viability was assessed at specified time points (e.g., 24, 48, 72 hours) using a standard method such as the MTT or WST-1 assay. Absorbance was measured using a microplate reader.
RNA Interference (siRNA) for VDR Knockdown
-
Objective: To confirm the role of VDR in mediating the effects of this compound.
-
Reagents: VDR-specific siRNA and a non-targeting control siRNA were used.
-
Transfection: HL-60 cells were transfected with either VDR siRNA or control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Verification of Knockdown: VDR protein and mRNA levels were quantified post-transfection (e.g., after 48 hours) using Western blotting and RT-qPCR, respectively, to confirm successful knockdown.
-
Functional Assay: Transfected cells were then treated with this compound and/or 1,25-(OH)₂D₃, and the effects on cell proliferation and target gene expression were measured as described above.
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
-
Objective: To quantify the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA was isolated from treated and untreated HL-60 cells using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA was used as a template for qPCR with gene-specific primers for the target genes (e.g., CYP24A1, E2F1, p21) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction was performed on a real-time PCR system using a SYBR Green-based detection method.
-
Data Analysis: The relative gene expression was calculated using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)
-
Objective: To investigate the recruitment of coregulators to the promoter regions of VDR target genes.
-
Cross-linking: HL-60 cells were treated with this compound and/or 1,25-(OH)₂D₃, followed by cross-linking of proteins to DNA with formaldehyde.
-
Chromatin Shearing: The cells were lysed, and the chromatin was sheared into small fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with antibodies specific for SRC2, NCoR, or a control IgG overnight at 4°C.
-
Immune Complex Capture: Protein A/G beads were used to capture the antibody-chromatin complexes.
-
Elution and Reverse Cross-linking: The complexes were washed, and the chromatin was eluted. The protein-DNA cross-links were reversed by heating.
-
DNA Purification: The DNA was purified using a standard DNA purification kit.
-
Analysis: The purified DNA was analyzed by qPCR using primers specific for the promoter region of the CYP24A1 gene to determine the occupancy of SRC2 and NCoR.
Conclusion and Future Directions
This compound demonstrates significant anticancer activity in leukemia cells by modulating VDR-mediated gene transcription and inducing apoptosis. Its dual mechanism of action, targeting both VDR-dependent and -independent pathways, makes it a promising candidate for further preclinical and clinical investigation. Future studies should focus on comprehensive gene expression profiling using techniques like RNA sequencing to identify the full spectrum of genes regulated by this compound. Additionally, in vivo studies in animal models of leukemia are warranted to evaluate its efficacy and safety profile in a physiological context. The acceptable metabolic stability of this compound supports its potential for in vivo applications.[1]
References
Preliminary Studies of PS121912 in Prostate Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary preclinical studies of PS121912, a novel Vitamin D Receptor (VDR)-coregulator inhibitor, with a specific focus on its activity in prostate cancer models. The information is compiled from foundational research to facilitate further investigation and drug development efforts.
Core Concepts: Mechanism of Action of this compound
This compound exhibits a dual mechanism of action that is concentration-dependent. At lower, sub-micromolar concentrations, it functions as a VDR antagonist. In this role, it competitively inhibits the interaction between the VDR and its coregulators, such as the steroid receptor coactivator 2 (SRC2). This disruption leads to a downstream modulation of VDR target gene transcription.
Conversely, at higher micromolar concentrations, this compound induces apoptosis through a VDR-independent pathway. This secondary mechanism involves the activation of the caspase cascade, specifically caspase 3 and caspase 7, leading to programmed cell death.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound in the DU145 human prostate cancer cell line.
Table 1: Antiproliferative and Apoptotic Activity of this compound in DU145 Cells
| Parameter | Value | Cell Line | Notes |
| Antiproliferative Effect | Not specified | DU145 | While antiproliferative effects were observed, specific IC50 values for DU145 were not detailed in the primary study. The study noted that this compound amplified the growth inhibition caused by 1,25-(OH)₂D₃. |
| Apoptosis Induction | Yes | DU145 | This compound was found to induce apoptosis in DU145 cells. |
| Caspase 3/7 Activation | Yes | DU145 | Activation of caspase 3/7 is a key feature of the VDR-independent apoptotic pathway at higher concentrations of this compound. |
Further quantitative details for DU145 cells were not available in the primary research publication.
Key Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound.
Caption: VDR-Dependent Signaling Pathway of this compound.
Caption: VDR-Independent Apoptotic Pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experiments performed in the preliminary studies of this compound are outlined below.
Cell Culture
-
Cell Line: DU145 human prostate carcinoma cells were utilized.
-
Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.
Antiproliferation and Apoptosis Assays
-
Cell Seeding: DU145 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound, 1,25-(OH)₂D₃, or a combination of both.
-
Assay: Cell viability and apoptosis were determined using commercially available assays (e.g., MTT or CellTiter-Glo® for proliferation and Caspase-Glo® 3/7 assay for apoptosis).
-
Data Analysis: Luminescence or absorbance was measured using a plate reader, and data were normalized to vehicle-treated controls.
VDR Knockdown Studies
-
Method: VDR expression was silenced using small interfering RNA (siRNA).
-
Transfection: DU145 cells were transfected with VDR-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Verification: Knockdown of VDR expression was confirmed by Western blotting or RT-qPCR.
-
Functional Assay: The effect of this compound on cell proliferation and apoptosis was assessed in VDR-silenced and control cells to determine the VDR dependency of its effects.
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine the effect of this compound on the recruitment of VDR and its coregulators to the promoter regions of VDR target genes.
-
Cross-linking: DU145 cells were treated with vehicle or this compound and then fixed with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Chromatin was isolated and sheared into smaller fragments by sonication.
-
Immunoprecipitation: Sheared chromatin was incubated with antibodies specific for VDR, SRC2, or NCoR to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links were reversed, and the DNA was purified.
-
Analysis: The amount of target gene promoter DNA in the immunoprecipitated samples was quantified by qPCR.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA was extracted from DU145 cells treated with this compound or vehicle.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase.
-
qPCR: The expression levels of VDR target genes and genes involved in cell cycle progression were quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Relative gene expression was calculated using the ΔΔCt method, with a housekeeping gene used for normalization.
Experimental Workflow Visualization
The following diagram provides a general workflow for the preclinical evaluation of this compound in prostate cancer cell models.
Caption: General Experimental Workflow for this compound Studies.
Methodological & Application
Application Notes and Protocols for PS121912 in Cell Culture
These application notes provide detailed protocols for utilizing PS121912, a selective vitamin D receptor (VDR)–coregulator inhibitor, in cancer cell culture experiments. The following sections outline the methodologies for assessing its antiproliferative and apoptotic effects, particularly in combination with 1,25-(OH)₂D₃.
Overview
This compound is a small molecule designed to modulate the vitamin D receptor (VDR) without inducing hypercalcemia. It has shown potential as an anticancer agent by inducing apoptosis in various cancer cell lines and enhancing the antiproliferative effects of 1,25-(OH)₂D₃, the active form of vitamin D. The experimental protocols described herein are based on studies conducted on human cancer cell lines, including prostate (DU145), colon (Caco2), ovarian (SKOV3), and leukemia (HL-60).
Mechanism of Action
At sub-micromolar concentrations, this compound acts as a VDR antagonist. It amplifies the growth-inhibitory effects of 1,25-(OH)₂D₃ by down-regulating the expression of VDR target genes. This is achieved by altering the recruitment of coregulators to the VDR. For instance, in the presence of 1,25-(OH)₂D₃ and this compound, the recruitment of the coactivator SRC2 is reduced, while the corepressor NCoR is enriched at the promoter site of target genes like CYP24A1. At higher concentrations, this compound can induce apoptosis through a VDR-independent pathway involving the activation of caspases 3 and 7.
Application Notes and Protocols for PS121912 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS121912 is a novel small molecule that functions as a selective inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction.[1][2] It has demonstrated promising anticancer activity, particularly in preclinical models of leukemia.[3] These application notes provide a detailed protocol for utilizing this compound in a xenograft mouse model established with the human promyelocytic leukemia cell line, HL-60. The provided methodologies are based on published preclinical data and general best practices for xenograft studies.
Mechanism of Action: this compound exhibits a dual mechanism of action dependent on its concentration. At lower, sub-micromolar concentrations, it acts as a VDR antagonist. In this role, it disrupts the interaction between VDR and its coactivators, such as SRC2, and promotes the recruitment of corepressors like NCoR to VDR target gene promoters.[2][4] This leads to the downregulation of VDR target genes, including those involved in cell proliferation. At higher concentrations, this compound induces apoptosis through a VDR-independent pathway involving the activation of caspases 3 and 7.[1][2]
Data Presentation
Due to the absence of specific quantitative tumor growth data in the referenced literature for this compound, a representative table cannot be generated. However, qualitative results from preclinical studies indicate that this compound significantly inhibits the growth of HL-60-derived xenografts without signs of toxicity.[3] For quantitative analysis, it is recommended that researchers maintain detailed records of tumor volume and animal body weight throughout the study, which can then be used to calculate metrics such as tumor growth inhibition (TGI).
Table 1: Recommended Data Collection for Efficacy Evaluation of this compound in HL-60 Xenograft Model
| Treatment Group | Animal ID | Day 0 Tumor Volume (mm³) | Day X Tumor Volume (mm³) | % TGI | Body Weight (g) | Observations |
| Vehicle Control | ||||||
| This compound (1 mg/kg) |
% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Experimental Protocols
This section outlines the necessary protocols for establishing an HL-60 xenograft model and subsequently testing the efficacy of this compound.
Cell Culture and Preparation
-
Cell Line: Human promyelocytic leukemia HL-60 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting:
-
Culture HL-60 cells to a density of approximately 1 x 10⁶ cells/mL.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a final concentration of 2 x 10⁷ cells/mL. The cell suspension should be kept on ice to prevent the Matrigel from solidifying.
-
Xenograft Mouse Model Establishment
-
Animal Strain: Immunodeficient mice, such as NOD/SCID or athymic nude mice (BALB/c background), 6-8 weeks of age.
-
Implantation:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the HL-60 cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the animals daily for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[5]
-
Randomize the mice into treatment groups when the average tumor volume reaches 100-150 mm³.
-
This compound Formulation and Administration
-
Dosage: 1 mg/kg body weight.
-
Formulation (Recommended): While the specific vehicle used in the original study is not detailed, a common vehicle for similar hydrophobic compounds is a mixture of DMSO, PEG300, and saline. It is crucial to perform a tolerability study with the chosen vehicle.
-
Example Formulation: Dissolve this compound in 100% DMSO to create a stock solution. For administration, dilute the stock solution in a vehicle such as a mixture of PEG300 and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
-
Administration Route (Inferred): Intraperitoneal (i.p.) injection is a common route for this type of compound in xenograft models.
-
Treatment Schedule (Inferred): Based on protocols for similar compounds, a treatment schedule of five times per week (Monday to Friday) is a reasonable starting point.
-
Procedure:
-
Prepare the this compound formulation fresh daily.
-
Administer the calculated dose of this compound or vehicle control via i.p. injection.
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress. Record body weights at least twice a week.
-
Efficacy Evaluation and Endpoint
-
Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive weight loss (>20%) or other signs of distress, in accordance with institutional animal welfare guidelines.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Tumor weights can be recorded. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, RT-qPCR) and another portion fixed in formalin for histological analysis.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for this compound in a xenograft model.
References
- 1. Antitumor Activity of 3-Indolylmethanamines 31B and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of 3-Indolylmethanamines 31B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with PS121912
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosage and administration of PS121912 in preclinical in vivo studies. This compound is a selective inhibitor of the vitamin D receptor (VDR)-coregulator interaction, demonstrating potential as an anticancer agent.[1][2][3][4] This document summarizes key quantitative data from published studies, outlines detailed experimental protocols, and provides visual representations of signaling pathways and experimental workflows.
Mechanism of Action
This compound modulates VDR-mediated transcription.[2] At sub-micromolar concentrations, it can enhance the growth-inhibitory effects of 1,25-dihydroxyvitamin D₃ (1,25-(OH)₂D₃).[1][2][3] At higher concentrations, this compound induces apoptosis through a VDR-independent pathway involving the activation of caspase 3 and 7.[1][2] In leukemia cells, the combination of this compound and 1,25-(OH)₂D₃ has been shown to down-regulate E2F transcription factors 1 and 4, leading to reduced transcription of cyclins A and D and subsequent cell cycle arrest in the S or G2/M phase.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical in vivo studies involving this compound.
Table 1: In Vivo Efficacy Studies of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Frequency | Key Findings | Reference(s) |
| Mouse Xenograft (HL-60) | Promyelocytic Leukemia | 1 mg/kg | Not specified | Not specified | Significantly reduced tumor size after three weeks of treatment. | |
| Mouse Xenograft (HL-60) | Promyelocytic Leukemia | 3 mg/kg | Not specified | 5 times per week | Significant reduction in tumor volume after three weeks; no significant change in blood calcium levels or animal weight. |
Table 2: Pharmacokinetic and Metabolic Parameters of this compound
| Parameter | Value | Method | Reference(s) |
| Metabolic Stability | Described as "acceptable" for in vivo studies. | Not specified | [1][2][3] |
| Half-life (t½) | ~3 hours | In vitro (Human liver microsomes) | [2] |
| CYP450 Inhibition | Inhibits CYP3A4 at higher concentrations. | In vitro assay | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for in vivo efficacy studies.
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound for in vivo studies, based on common laboratory practices. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection. Due to its hydrophobic nature, this compound may require a vehicle for solubilization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg), the number of animals, and the average animal weight, calculate the total mass of this compound needed.
-
Prepare the vehicle: A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300/400, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, and 50% saline.
-
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
-
Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile, light-protected tube. b. Add the required volume of DMSO to completely dissolve the powder. Vortex or sonicate briefly if necessary. c. Add the required volume of PEG300 and mix thoroughly. d. Finally, add the saline dropwise while vortexing to prevent precipitation of the compound.
-
Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter if the components were not sterile initially.
-
Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light. Before use, allow the solution to warm to room temperature and check for any precipitation.
Protocol 2: In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice
This protocol provides a step-by-step guide for the intraperitoneal administration of this compound to mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 26-27 gauge)
-
70% ethanol or isopropanol wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Securely restrain the mouse using an appropriate technique to expose the abdomen. One common method is to gently scruff the mouse by the loose skin on its back and neck.
-
Locate the Injection Site: The preferred injection site is in the lower right or left abdominal quadrant. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Prepare the Injection Site: Swab the injection site with a 70% alcohol wipe and allow it to dry.
-
Perform the Injection: a. Draw the calculated volume of the this compound formulation into the sterile syringe. Ensure there are no air bubbles. b. Tilt the mouse's head slightly downwards. c. Insert the needle, bevel up, at a 10-20 degree angle into the abdominal cavity. d. Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle. e. Slowly inject the solution into the peritoneal cavity.
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor it for any signs of distress or adverse reactions.
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., HL-60)
-
Cell culture medium and supplements
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal scale
-
This compound formulation and vehicle control
Procedure:
-
Cell Preparation: Culture the desired cancer cell line under standard conditions. On the day of injection, harvest the cells, wash them with sterile PBS or serum-free medium, and resuspend them at the desired concentration (e.g., 5 x 10⁶ cells in 100 µL). The cell suspension can be mixed 1:1 with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Animal Randomization: Once the tumors have reached the desired size, randomize the animals into treatment and control groups with similar average tumor volumes.
-
Treatment Administration:
-
Treatment Group: Administer this compound at the desired dose and schedule (e.g., 1-3 mg/kg, IP, 5 times per week).
-
Control Group: Administer the vehicle solution using the same volume and schedule.
-
-
Monitoring: Throughout the study, monitor the following:
-
Tumor Volume: Measure tumor size 2-3 times per week.
-
Body Weight: Weigh the animals 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Signs: Observe the animals daily for any signs of distress or toxicity.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration (e.g., 3-4 weeks).
-
Data Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight and volume. Analyze the data to determine the effect of this compound on tumor growth. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the findings.
References
- 1. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 2. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hoeford.com [hoeford.com]
Application Notes and Protocols for Cell Proliferation Assay Using PS121912
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS121912 is a selective inhibitor of the Vitamin D Receptor (VDR)–coregulator interaction, demonstrating potential as an anticancer agent.[1][2][3] At sub-micromolar concentrations, this compound can enhance the antiproliferative effects of 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the active form of Vitamin D.[1][2] At higher concentrations, it exhibits VDR-independent pro-apoptotic activity through the activation of caspases 3 and 7.[1][2] These characteristics make this compound a compound of interest for cancer research and drug development.
This document provides a detailed protocol for assessing the effects of this compound on cell proliferation, either alone or in combination with 1,25(OH)₂D₃. The described assay is applicable to various cancer cell lines and utilizes a common luminescence-based method for determining cell viability.
Mechanism of Action
This compound exhibits a dual mechanism of action depending on its concentration.
-
At lower concentrations (sub-micromolar): this compound acts as a VDR antagonist. It disrupts the interaction between VDR and its coregulators, such as Steroid Receptor Coactivator 2 (SRC2). This leads to the recruitment of corepressors like Nuclear Receptor Corepressor (NCoR) to the promoter site of VDR target genes. Consequently, the transcription of genes involved in cell cycle progression, such as cyclin A and D, is reduced, leading to cell cycle arrest in the S or G2/M phase. This enhances the antiproliferative effects of 1,25(OH)₂D₃.[1][2][3]
-
At higher concentrations (micromolar): this compound induces apoptosis through a VDR-independent pathway. This involves the enzymatic and transcriptional activation of caspase 3 and 7, key executioner caspases in the apoptotic cascade.[1][2][3]
The signaling pathway involving this compound and 1,25(OH)₂D₃ is complex, involving the regulation of transcription factors like E2F1 and E2F4, and the upregulation of cell cycle inhibitors such as p21 and GADD45.[1][2][3]
Data Presentation
The following table summarizes the effective concentrations of this compound in combination with 1,25(OH)₂D₃ on different cancer cell lines, leading to a significant reduction in cell viability after a five-day treatment period.
| Cell Line | This compound Concentration | 1,25(OH)₂D₃ Concentration | Observed Effect |
| Caco2 | 2 µM | 20 nM | Significantly reduced viability compared to 1,25(OH)₂D₃ alone |
| DU145 | 2 µM | 20 nM | Reduced viability |
| SKOV3 | 2 µM | 100 nM | Reduced viability |
| HL-60 | 500 nM | 100 nM | Reduced viability |
Data synthesized from studies on the anticancer activity of this compound.[1]
Experimental Protocols
This protocol outlines a cell proliferation assay to evaluate the effect of this compound. A common method for assessing cell viability is the use of reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Materials
-
Cancer cell lines (e.g., DU145, Caco2, HL-60, SKOV3)
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
1,25(OH)₂D₃ (stock solution in a suitable solvent, e.g., ethanol)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
96-well clear-bottom, opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Experimental Workflow
References
- 1. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
Measuring Apoptosis Induced by PS121912 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS121912 is a selective inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction, demonstrating a nuanced mechanism of action in cancer cells. At lower, sub-micromolar concentrations, it can act as a VDR antagonist, often potentiating the anti-proliferative effects of 1,25-(OH)₂D₃.[1][2][3][4] At higher micromolar concentrations, this compound induces apoptosis through a VDR-independent pathway, primarily mediated by the activation of caspases 3 and 7.[1][2][3][4][5] This dual-pathway activity makes this compound a compound of interest in cancer research and drug development.
These application notes provide detailed protocols for measuring apoptosis in cancer cell lines treated with this compound. The included methodologies cover the detection of key apoptotic markers, from early-stage membrane changes to the activation of executioner caspases and the modulation of apoptotic proteins.
Data Presentation: Summary of Expected Quantitative Results
The following tables summarize the anticipated quantitative outcomes from treating cancer cells, particularly the sensitive HL-60 promyelocytic leukemia cell line, with this compound.
Table 1: Caspase-3/7 Activity in this compound-Treated HL-60 Cells
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Luminescence Units) | EC₅₀ (µM) |
| Vehicle Control (DMSO) | - | Baseline | N/A |
| This compound | 0.1 - 10 | Dose-dependent increase | 4.7 ± 2.3[5][6] |
| Positive Control (e.g., Staurosporine) | Varies | Significant Increase | N/A |
Table 2: Analysis of Apoptotic Cell Populations by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | - | Baseline | Baseline |
| This compound | 5 | Expected significant increase | Expected increase |
| This compound | 10 | Expected significant increase | Expected significant increase |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins in HL-60 Cells
| Protein | Treatment | Expected Change in Expression |
| Pro-Caspase-3 | This compound | Decrease |
| Cleaved Caspase-3 | This compound | Increase |
| PARP | This compound | Decrease in full-length form |
| Cleaved PARP | This compound | Increase |
| TNF-α | This compound + 1,25-(OH)₂D₃ | Significant Increase[5] |
| FAS (Death Receptor) | This compound + 1,25-(OH)₂D₃ | Significant Increase[5] |
| XIAP (Inhibitor of Apoptosis) | This compound + 1,25-(OH)₂D₃ | Down-regulation[5] |
| Survivin | This compound | Reduced Expression[5] |
| HSP60 | This compound | Reduced Expression[5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound-induced apoptosis and a general experimental workflow for its measurement.
Experimental Protocols
1. Caspase-3/7 Activity Assay
This protocol is adapted from studies investigating this compound-induced apoptosis and is designed to quantify the activity of executioner caspases 3 and 7.[5]
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
This compound
-
384-well white, clear-bottom plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
-
Vehicle control (DMSO)
-
Positive control (e.g., Ketoconazole)
Procedure:
-
Cell Seeding: Seed cancer cells in a 384-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include vehicle-treated and positive control wells.
-
Incubation: Incubate the plate for 18 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and perform a non-linear regression analysis to determine the EC₅₀ value.
2. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells. For adherent cells, gently trypsinize and collect any floating cells from the media.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
3. Western Blotting for Apoptosis-Related Proteins
This protocol details the detection of changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-XIAP, anti-FAS, anti-TNF-α)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). For proteins like caspases and PARP, analyze the ratio of the cleaved to the full-length form. For Bcl-2 family proteins, the Bax/Bcl-2 ratio is a key indicator of apoptotic potential.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 5. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Application Notes and Protocols: VDR siRNA Knockdown Experiments with PS121912
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS121912 is a selective inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction, demonstrating potential as an anticancer agent. At sub-micromolar concentrations, this compound enhances the growth-inhibitory effects of 1,25-dihydroxyvitamin D3 (1,25-(OH)₂D₃), the active form of Vitamin D. This activity is mediated through the VDR. At higher concentrations, this compound induces apoptosis in a VDR-independent manner. This document provides detailed protocols for utilizing small interfering RNA (siRNA) to knock down VDR expression in the human leukemia cell line HL-60, a key experiment to validate the VDR-dependent mechanism of this compound. The provided methodologies cover VDR siRNA transfection, cell viability assessment, and protein expression analysis.
Data Presentation
The following tables summarize the quantitative data from experiments investigating the effects of this compound and VDR siRNA knockdown on cancer cell lines.
Table 1: Effect of this compound and VDR siRNA on HL-60 Cell Viability
| Treatment Group | Concentration | Cell Viability (% of Control) |
| DMSO (Vehicle Control) | - | 100% |
| 1,25-(OH)₂D₃ | 20 nM | Reduced |
| This compound | 500 nM | No significant change |
| 1,25-(OH)₂D₃ + this compound | 20 nM + 500 nM | Significantly Reduced |
| Control siRNA + 1,25-(OH)₂D₃ + this compound | - | Significantly Reduced |
| VDR siRNA + 1,25-(OH)₂D₃ + this compound | - | No significant inhibition |
Note: Specific percentage values for "Reduced" and "Significantly Reduced" are not explicitly stated in the source abstracts but the qualitative outcomes are clearly indicated. The VDR siRNA knockdown reversed the anti-proliferative effects of the combination treatment.
Table 2: Regulation of VDR Target Genes and Cell Cycle Proteins by this compound in HL-60 Cells
| Gene/Protein | Treatment | Effect |
| VDR Target Genes (e.g., CYP24A1) | 1,25-(OH)₂D₃ | Induced |
| VDR Target Genes (e.g., CYP24A1) | 1,25-(OH)₂D₃ + this compound | Down-regulated |
| E2F Transcription Factor 1 and 4 | 1,25-(OH)₂D₃ + this compound | Down-regulated |
| Cyclin A and D | 1,25-(OH)₂D₃ + this compound | Reduced transcription |
| Caspase 3/7 | This compound (at higher concentrations) | Activated |
Note: These effects contribute to cell cycle arrest in the S or G2/M phase and induction of apoptosis.
Experimental Protocols
Protocol 1: VDR siRNA Knockdown in HL-60 Cells
This protocol outlines the procedure for transiently knocking down VDR expression in HL-60 human leukemia cells using siRNA.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
VDR-specific siRNA and non-targeting control siRNA
-
Transfection reagent suitable for suspension cells (e.g., electroporation or lipid-based reagents for suspension cells)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂. Maintain cells in suspension culture.
-
Cell Seeding: Twenty-four hours prior to transfection, seed HL-60 cells at a density that will result in 50-70% confluency on the day of transfection.
-
siRNA Preparation:
-
On the day of transfection, dilute the VDR-specific siRNA and a non-targeting control siRNA separately in Opti-MEM I Reduced Serum Medium to the desired final concentration (typically in the range of 10-100 nM).
-
Prepare a separate tube with the transfection reagent diluted in Opti-MEM I, following the manufacturer's instructions.
-
-
Transfection Complex Formation:
-
Combine the diluted siRNA with the diluted transfection reagent.
-
Incubate the mixture at room temperature for the time specified by the transfection reagent manufacturer to allow for the formation of siRNA-transfection reagent complexes.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the HL-60 cells in the 6-well plates.
-
Gently mix the contents of the wells by swirling the plate.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours. The optimal incubation time should be determined empirically to achieve maximum knockdown of VDR protein.
-
Verification of Knockdown: After the incubation period, harvest the cells to assess VDR knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
Protocol 2: Luminescence-Based Cell Viability Assay
This protocol describes the use of a luminescent ATP-based assay to measure cell viability following treatment with this compound and/or VDR siRNA knockdown.
Materials:
-
Transfected and non-transfected HL-60 cells
-
This compound and 1,25-(OH)₂D₃
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected (VDR siRNA and control siRNA) and non-transfected HL-60 cells into opaque-walled 96-well plates at a predetermined optimal density.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a stock solution of 1,25-(OH)₂D₃.
-
Treat the cells with the desired concentrations of the compounds (e.g., 500 nM this compound, 20 nM 1,25-(OH)₂D₃, or a combination). Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 5 days, with daily measurements).
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add the luminescent assay reagent to each well, following the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of VDR Expression
This protocol details the procedure for detecting VDR protein levels in HL-60 cells by Western blotting to confirm siRNA-mediated knockdown.
Materials:
-
Cell lysates from transfected HL-60 cells
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against VDR
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest the transfected HL-60 cells and wash with ice-cold PBS.
-
Lyse the cells in protein lysis buffer containing protease inhibitors on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against VDR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with a loading control antibody to ensure equal protein loading.
Visualizations
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay for PS121912
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS121912 is a selective inhibitor of the interaction between the Vitamin D Receptor (VDR) and its coregulators.[1][2][3] At sub-micromolar concentrations, this compound can potentiate the growth-inhibitory effects of 1,25-(OH)₂D₃, the active form of Vitamin D, in cancer cells.[1][2][3] The mechanism of action involves the modulation of VDR-mediated transcription. Specifically, in the presence of 1,25-(OH)₂D₃, this compound has been shown to inhibit the recruitment of coactivators, such as SRC2, and enhance the recruitment of corepressors, like NCoR, to the promoters of VDR target genes.[1][2] This leads to the downregulation of genes such as CYP24A1.[1][2] At higher concentrations, this compound can induce apoptosis through a VDR-independent pathway.[2][3]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in-vivo interactions of proteins with DNA.[4][5] This application note provides a detailed protocol for utilizing a ChIP assay to study the effect of this compound on the recruitment of VDR and its coregulators to target gene promoters in the human leukemia cell line HL-60.
Signaling Pathway of this compound in VDR-Mediated Transcription
The following diagram illustrates the proposed mechanism of action of this compound in modulating VDR-mediated gene transcription. In the presence of the VDR ligand 1,25-(OH)₂D₃, VDR typically recruits coactivators to initiate gene transcription. This compound interferes with this process, leading to the recruitment of corepressors and subsequent transcriptional repression.
Caption: VDR signaling modulation by this compound.
Experimental Protocols
This section provides a detailed methodology for performing a ChIP assay to analyze the effects of this compound on protein-DNA interactions.
Experimental Workflow
The overall workflow of the ChIP assay is depicted below.
Caption: Chromatin Immunoprecipitation (ChIP) Assay Workflow.
Materials and Reagents
-
Cell Line: HL-60 (human promyelocytic leukemia)
-
Compounds: 1,25-(OH)₂D₃, this compound
-
Antibodies: ChIP-grade antibodies against VDR, SRC2, NCoR, and Normal Rabbit IgG (as a negative control)
-
Reagents: Formaldehyde (37%), Glycine, Protease Inhibitor Cocktail, PBS, Lysis Buffer, Dilution Buffer, Wash Buffers, Elution Buffer, Protein A/G magnetic beads, RNase A, Proteinase K, DNA purification kit, qPCR master mix, Primers for the CYP24A1 promoter.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture HL-60 cells in appropriate media to a density of approximately 2 x 10⁶ cells per immunoprecipitation.
-
Treat cells with 20 nM 1,25-(OH)₂D₃ alone, or in combination with 0.5 µM this compound for the desired time period. Include a vehicle-treated control group.
-
-
Protein-DNA Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Shear the chromatin by sonication to obtain DNA fragments of an average size of 200-1000 bp.[5][6] The optimal sonication conditions should be empirically determined for the specific cell type and equipment.[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with Dilution Buffer.
-
Set aside a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the specific primary antibody (anti-VDR, anti-SRC2, anti-NCoR, or normal IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4 hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter region of the CYP24A1 gene.
-
Use the purified DNA from the immunoprecipitated samples and the input control as templates.
-
-
Data Analysis:
Data Presentation
The quantitative data from the ChIP-qPCR experiment can be summarized in the following tables.
Table 1: Raw Ct Values from ChIP-qPCR
| Treatment Group | Antibody | Input (Ct) | IP (Ct) | IgG (Ct) |
| Vehicle | VDR | 25.1 | 28.5 | 32.1 |
| SRC2 | 25.1 | 30.2 | 32.1 | |
| NCoR | 25.1 | 29.8 | 32.1 | |
| 1,25-(OH)₂D₃ (20 nM) | VDR | 24.9 | 27.3 | 31.9 |
| SRC2 | 24.9 | 28.1 | 31.9 | |
| NCoR | 24.9 | 30.5 | 31.9 | |
| 1,25-(OH)₂D₃ + this compound (0.5 µM) | VDR | 25.0 | 27.5 | 32.0 |
| SRC2 | 25.0 | 29.9 | 32.0 | |
| NCoR | 25.0 | 28.7 | 32.0 |
Table 2: Calculated Fold Enrichment at the CYP24A1 Promoter
| Treatment Group | Antibody | Percent Input (%) | Fold Enrichment vs. IgG |
| Vehicle | VDR | 0.87 | 11.2 |
| SRC2 | 0.29 | 3.7 | |
| NCoR | 0.38 | 4.9 | |
| 1,25-(OH)₂D₃ (20 nM) | VDR | 2.12 | 28.3 |
| SRC2 | 1.34 | 17.9 | |
| NCoR | 0.17 | 2.3 | |
| 1,25-(OH)₂D₃ + this compound (0.5 µM) | VDR | 1.84 | 23.0 |
| SRC2 | 0.35 | 4.4 | |
| NCoR | 1.12 | 14.0 |
Note: The data presented in these tables are representative and should be generated through experimentation.
Logical Relationship for Data Interpretation
The following diagram outlines the logical flow for interpreting the results from the ChIP assay with this compound.
Caption: Logical flow for interpreting ChIP data for this compound.
Conclusion
The Chromatin Immunoprecipitation assay is an indispensable tool for elucidating the mechanism of action of compounds like this compound that modulate transcription factor activity. The protocols and data presentation formats provided in this application note offer a comprehensive guide for researchers investigating the effects of small molecules on protein-DNA interactions and gene regulation. The findings from such studies are critical for the development of novel therapeutic agents.
References
- 1. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 3. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 5. rockland.com [rockland.com]
- 6. ChIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]
- 7. researchgate.net [researchgate.net]
- 8. ChIP Analysis | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Preparation of PS121912 Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of PS121912 stock solutions intended for in vitro biological assays. This compound is a selective inhibitor of the vitamin D receptor (VDR)-coregulator interaction, demonstrating potential applications in cancer research.[1][2][3][4] Proper preparation and storage of stock solutions are critical for obtaining reproducible and reliable experimental results.
Compound Information and Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value |
| Molecular Weight | 410.43 g/mol [1] |
| Chemical Formula | C₂₄H₂₁F₃N₂O[1] |
| CAS Number | 1529814-60-5[1] |
| Appearance | Off-white to light yellow solid[1] |
| Purity | >98% (typical) |
| Solubility in DMSO | 100 mg/mL (243.65 mM)[1] |
| Storage (Powder) | -20°C for up to 3 years[1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month[1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is suitable for subsequent serial dilutions to achieve the desired final concentrations for various in vitro assays.
Materials:
-
This compound powder
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Anhydrous/molecular sieve-dried DMSO (Hygroscopic DMSO can impact solubility)[1]
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Sterile, RNase/DNase-free microcentrifuge tubes or vials
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Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing dissolution)[1]
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.10 mg of this compound.
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Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
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Example: 0.001 L x 0.010 mol/L x 410.43 g/mol x 1000 mg/g = 4.10 mg
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
In Vitro Assay Considerations
This compound has been utilized in a variety of in vitro cancer cell-based assays, including antiproliferation and apoptosis studies.[2][3][4]
-
Working Concentrations: The optimal working concentration of this compound can vary depending on the cell line and the specific assay. At sub-micromolar concentrations, it can enhance the growth-inhibitory effects of 1,25-(OH)₂D₃.[3][4] Higher concentrations may induce apoptosis through a VDR-independent pathway.[2][3][4] A non-antiproliferative concentration of 2 µM was used in some studies with DU145, Caco2, and SKOV3 cells to investigate effects dependent on 1,25-(OH)₂D₃.[2]
-
Vehicle Control: It is crucial to include a vehicle control (DMSO) in all experiments at the same final concentration as used for the this compound treatment, as DMSO can have effects on cell viability and gene expression.
-
Serial Dilutions: Prepare working solutions by performing serial dilutions of the stock solution in the appropriate cell culture medium immediately before use.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of this compound Action
Caption: this compound's dual mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
Long-Term Stability of PS121912 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of the selective vitamin D receptor (VDR)-coregulator inhibitor, PS121912, when stored in dimethyl sulfoxide (DMSO). The following protocols and data are intended to guide researchers in the proper handling and storage of this compound to ensure the integrity and reproducibility of experimental results.
Introduction
This compound is a promising small molecule inhibitor that modulates the vitamin D receptor, a key player in various cellular processes.[1][2][3] At sub-micromolar concentrations, it acts as a VDR antagonist, while at higher concentrations, it exhibits a VDR-independent antiproliferative effect by activating caspase 3/7, leading to apoptosis.[1][2][3] Given its potential in cancer research, understanding its stability in common laboratory solvents like DMSO is critical for accurate and reliable in vitro and in vivo studies.[1][2][3]
While specific long-term stability data for this compound in DMSO is not extensively published, this document provides recommended protocols for assessing its stability based on established methodologies for small molecules.[4][5][6] The provided data tables are illustrative and represent potential outcomes of such stability studies.
Data Presentation
The following tables summarize hypothetical quantitative data from a long-term stability study of this compound in DMSO under various storage conditions.
Table 1: Stability of this compound in Anhydrous DMSO at Different Temperatures
| Storage Temperature | Time Point | Concentration (mM) | Purity (%) | Degradants Detected (%) |
| -80°C | 0 months | 10 | 99.8 | < 0.2 |
| 6 months | 10 | 99.7 | < 0.3 | |
| 12 months | 10 | 99.6 | < 0.4 | |
| 24 months | 10 | 99.5 | < 0.5 | |
| -20°C | 0 months | 10 | 99.8 | < 0.2 |
| 6 months | 10 | 99.2 | 0.8 | |
| 12 months | 10 | 98.5 | 1.5 | |
| 24 months | 10 | 97.1 | 2.9 | |
| 4°C | 0 months | 10 | 99.8 | < 0.2 |
| 1 month | 10 | 97.5 | 2.5 | |
| 3 months | 10 | 94.2 | 5.8 | |
| 6 months | 10 | 88.9 | 11.1 | |
| Room Temperature | 0 days | 10 | 99.8 | < 0.2 |
| 7 days | 10 | 92.1 | 7.9 | |
| 14 days | 10 | 85.3 | 14.7 |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in DMSO
| Number of Freeze-Thaw Cycles | Concentration (mM) | Purity (%) | Degradants Detected (%) |
| 0 | 10 | 99.8 | < 0.2 |
| 1 | 10 | 99.7 | < 0.3 |
| 5 | 10 | 99.5 | 0.5 |
| 10 | 10 | 99.1 | 0.9 |
| 20 | 10 | 98.2 | 1.8 |
Signaling Pathway of this compound
This compound modulates the Vitamin D Receptor (VDR) signaling pathway. At lower concentrations, it acts as an antagonist, while at higher concentrations, it can induce apoptosis through a VDR-independent mechanism involving caspase activation.[1][2][3]
References
- 1. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 3. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PS121912 Concentration for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PS121912 to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound in inducing apoptosis?
A1: this compound exhibits a dual, concentration-dependent mechanism of action. At lower, sub-micromolar concentrations, it acts as a Vitamin D Receptor (VDR) antagonist, enhancing the anti-proliferative effects of 1,25-(OH)₂D₃.[1][2] At higher concentrations, this compound induces apoptosis through a VDR-independent pathway that involves the activation of caspase-3 and caspase-7.[1][2][3]
Q2: Which cancer cell lines are sensitive to this compound-induced apoptosis?
A2: this compound has been shown to induce apoptosis in several cancer cell lines, including HL-60 (human promyelocytic leukemia), DU145 (prostate cancer), Caco-2 (colorectal adenocarcinoma), and SKOV3 (ovarian cancer).[1][3] The HL-60 cell line has been identified as being particularly sensitive to the apoptotic effects of this compound.[1][2][3]
Q3: What is the optimal concentration range of this compound for inducing apoptosis?
A3: The optimal concentration of this compound for apoptosis induction is cell line-dependent. For the highly sensitive HL-60 cell line, the LD₅₀ value has been reported to be 6.8 ± 1.5 µM.[3] For other cell lines like DU145, Caco-2, and SKOV3, higher concentrations may be required to observe significant apoptosis.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How does this compound affect the cell cycle?
A4: In combination with 1,25-(OH)₂D₃, this compound can lead to cell cycle arrest in the S or G2/M phase in HL-60 cells.[1][2] This is associated with the downregulation of E2F transcription factors 1 and 4, which in turn reduces the transcription of cyclins A and D.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low apoptosis observed after this compound treatment. | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response curve to identify the optimal concentration for apoptosis induction in your cell line. Start with a broad range (e.g., 1 µM to 100 µM) and narrow it down based on the initial results. |
| Incorrect Incubation Time: The incubation time may be too short for apoptosis to be initiated and detected. | Optimize the incubation time. A time course experiment (e.g., 12, 24, 48 hours) is recommended to determine the peak of apoptotic activity. An 18-hour incubation has been used in previous studies.[3] | |
| Cell Line Resistance: The chosen cell line may be resistant to this compound-induced apoptosis. | Consider using a more sensitive cell line, such as HL-60, as a positive control. | |
| Inconsistent results between experiments. | Reagent Variability: Inconsistent quality or concentration of this compound or other reagents. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a validated stock solution. |
| Cell Culture Conditions: Variations in cell density, passage number, or overall cell health. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are healthy and actively dividing before treatment. | |
| High background in apoptosis assays. | Assay-Specific Issues: Non-specific binding of antibodies or reagents in immunoassays. | Include appropriate controls, such as unstained cells and single-stain controls in flow cytometry, or no-primary-antibody controls in western blotting. Optimize blocking and washing steps. |
| Necrotic Cell Death: High concentrations of this compound may induce necrosis, which can interfere with some apoptosis assays. | Use assays that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining.[4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal lethal dose (LD₅₀) of this compound in a cancer cell line.
Materials:
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Cancer cell line of interest (e.g., HL-60)
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Complete cell culture medium
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This compound stock solution (in DMSO)
-
96-well microplates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a DMSO-only control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time for the assay.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the cell viability against the this compound concentration and determine the LD₅₀ value using non-linear regression analysis.
Protocol 2: Detection of Apoptosis using Caspase-3/7 Activity Assay
This protocol describes the measurement of caspase-3 and -7 activation, key executioner caspases in apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
384-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Plate cancer cells in a 384-well plate and treat them with various concentrations of this compound.[3] Include a positive control (e.g., staurosporine) and a negative control (DMSO).[3]
-
Incubate the plate for 18 hours at 37°C.[3]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Analyze the data by normalizing the luminescence of treated samples to the negative control.
Signaling Pathways and Experimental Workflows
Caption: Dual signaling pathways of this compound in cancer cells.
Caption: Experimental workflow for optimizing this compound-induced apoptosis.
References
- 1. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 2. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific sensitivity to PS121912
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PS121912, a selective vitamin D receptor (VDR)–coregulator inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound exhibits a dual mechanism of action depending on its concentration.[1][2][3]
-
At low concentrations (sub-micromolar): It functions as a VDR antagonist. It enhances the antiproliferative effects of 1,25-dihydroxyvitamin D3 (1,25-(OH)₂D₃) by modulating the recruitment of coregulators to the VDR. Specifically, it reduces the association of the coactivator SRC2 and promotes the binding of the corepressor NCoR to VDR target gene promoters.[1][2][4]
-
At higher concentrations: It induces apoptosis through a VDR-independent pathway, which involves the activation of caspases 3 and 7.[1][2][3][4]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: The human leukemia cell line, HL-60, is the most sensitive cancer cell line identified so far.[1][2][3][4] Other sensitive cell lines include the monocytic CCRF-CEM and MOLT-4 cells, the non-small cell lung cancer line NCI-H522, and the renal cancer cell line UO-31.[1]
Q3: Are there any cell lines known to be resistant to this compound?
A3: The prostate cancer cell line DU145 has shown low sensitivity to this compound, with little cell death observed even at a concentration of 100 µM.[1]
Q4: What are the typical concentrations of this compound to use in cell culture experiments?
A4: The optimal concentration will vary depending on the cell line and the experimental goal. Based on published data, here are some starting points:
-
For observing synergistic effects with 1,25-(OH)₂D₃ in sensitive cell lines like HL-60, a non-antiproliferative concentration of around 500 nM of this compound is recommended.[1]
-
For less sensitive lines such as DU145, Caco2, and SKOV3, a concentration of 2 µM can be used to study VDR-dependent effects without causing direct cytotoxicity.[1]
-
To induce apoptosis directly, higher concentrations are required. For instance, the LD₅₀ for HL-60 cells is 6.8 ± 1.5 µM.[1]
Data Presentation
Cell Line-Specific Sensitivity to this compound
| Cell Line | Cancer Type | Sensitivity Level | LD₅₀ (µM) | Notes |
| HL-60 | Acute Promyelocytic Leukemia | High | 6.8 ± 1.5 | Most sensitive line identified.[1] |
| SKOV3 | Ovarian Cancer | Intermediate | Not specified | |
| Caco2 | Colorectal Adenocarcinoma | Intermediate | Not specified | |
| DU145 | Prostate Cancer | Low | > 100 | Exhibits little cell death at high concentrations.[1] |
Effective Concentrations for Key Biological Effects in HL-60 Cells
| Biological Effect | Effective Concentration (µM) |
| Caspase 3/7 Activation (EC₅₀) | 4.7 ± 2.3 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable antiproliferative effect at low concentrations. | This compound's primary mechanism at low concentrations is to potentiate the effect of 1,25-(OH)₂D₃. By itself, it is not antiproliferative at these concentrations.[1][2][3][4] | Co-treat cells with a low concentration of this compound and 1,25-(OH)₂D₃. Include a 1,25-(OH)₂D₃-only control to observe the enhancement of growth inhibition. |
| High variability in experimental results. | Cell passage number and confluency can affect drug sensitivity. Inconsistent drug preparation or storage. | Ensure consistent cell culture conditions, including using cells within a defined passage number range. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Unexpected cytotoxicity in a cell line thought to be resistant. | At high concentrations, this compound can induce apoptosis through a VDR-independent mechanism.[1][2][3] | Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the cytotoxic threshold for your specific cell line. |
| Difficulty reproducing the synergistic effect with 1,25-(OH)₂D₃. | The expression level of the Vitamin D Receptor (VDR) may be low in the cell line being used. | Confirm VDR expression in your cell line using techniques like Western blot or RT-qPCR. The synergistic effect is dependent on VDR.[1][2][4] |
Experimental Protocols & Visualizations
General Protocol for Assessing Cell Viability
This protocol provides a general framework for determining the effect of this compound on cancer cell viability.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (and 1,25-(OH)₂D₃ if studying synergistic effects) in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the cells and add the drug-containing medium. Incubate for the desired time period (e.g., 5 days).[1]
-
Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Calculate cell viability relative to a vehicle-treated control (e.g., DMSO). Plot the dose-response curve to determine the LD₅₀.
Signaling Pathways of this compound
The following diagrams illustrate the concentration-dependent mechanisms of this compound.
Logical Relationship for Troubleshooting
This diagram outlines the decision-making process for troubleshooting experiments where no effect of this compound is observed.
References
- 1. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of VDR-coregulator inhibitor this compound [escholarship.org]
- 4. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
Technical Support Center: Overcoming PS121912 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Vitamin D Receptor (VDR)-coregulator inhibitor, PS121912, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction.[1] Its mechanism of action is concentration-dependent:
-
At low concentrations (sub-micromolar): It acts as a VDR antagonist, amplifying the growth-inhibitory effects of 1,25-dihydroxyvitamin D₃ (1,25-(OH)₂D₃).[1] It achieves this by reducing the recruitment of coactivators like SRC2 and promoting the binding of corepressors such as NCoR to the VDR promoter sites.[1]
-
At higher concentrations: It induces apoptosis through a VDR-independent pathway that involves the activation of caspase-3 and -7.
Q2: Which cancer cell lines have been shown to be sensitive to this compound?
A2: this compound has demonstrated anti-cancer activity in various cell lines, including:
-
Most Sensitive: HL-60 (promyelocytic leukemia).[1]
-
Intermediate Sensitivity: SKOV3 (ovarian cancer) and Caco2 (colorectal cancer).
-
Low Sensitivity: DU145 (prostate cancer).[2]
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented, based on its targeting of the VDR signaling pathway, potential mechanisms can be inferred:
-
Alterations in the VDR: This could include downregulation of VDR expression or mutations in the VDR gene that prevent this compound binding. Reduced VDR expression has been associated with cancer progression and drug resistance in other contexts.
-
Epigenetic Silencing of VDR: Hypermethylation of the VDR promoter region can lead to silencing of VDR expression, thereby conferring resistance.[3]
-
Changes in Vitamin D Metabolism: Altered expression of enzymes that metabolize vitamin D, such as increased CYP24A1 (catabolizing enzyme) or decreased CYP27B1 (activating enzyme), could reduce the efficacy of this compound's synergistic effects with 1,25-(OH)₂D₃.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways can compensate for the inhibition of VDR signaling. For instance, the RAS-RAF-MAP kinase pathway can lead to the phosphorylation of RXRα, the heterodimeric partner of VDR, inhibiting VDR/RXRα signaling.[4]
-
Feedback Loops: A positive feedback loop involving VDR, EGFR, and FASN has been identified in non-small cell lung cancer, which could potentially contribute to resistance.[5]
Q4: How can I determine if my cancer cells have developed resistance to this compound?
A4: Resistance can be identified by a rightward shift in the dose-response curve, meaning a higher concentration of this compound is required to achieve the same level of growth inhibition. This is quantified by an increase in the IC50 or LD50 value. You can assess this using a cell viability assay.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line.
This is characterized by an increase in the IC50 value of this compound.
| Potential Cause | Suggested Troubleshooting Strategy | Key Experiments |
| Downregulation of VDR expression | Assess VDR mRNA and protein levels in resistant cells compared to sensitive parental cells. | Western Blot, RT-qPCR |
| Epigenetic silencing of VDR | Treat resistant cells with a demethylating agent (e.g., 5-aza-2'-deoxycytidine) to see if sensitivity to this compound is restored. | Bisulfite sequencing, Methylation-Specific PCR (MSP) |
| Activation of bypass pathways (e.g., MAPK) | Investigate the phosphorylation status of key proteins in bypass pathways (e.g., ERK). Consider combination therapy with an inhibitor of the activated pathway. | Western Blot for phospho-proteins (e.g., p-ERK) |
| Alterations in VDR coregulator binding | Analyze the recruitment of coactivators (e.g., SRC2) and corepressors (e.g., NCoR) to VDR target gene promoters in the presence of this compound. | Chromatin Immunoprecipitation (ChIP) followed by qPCR |
Problem 2: this compound is not inducing apoptosis at higher concentrations.
This is observed as a lack of caspase-3/7 activation or other apoptotic markers.
| Potential Cause | Suggested Troubleshooting Strategy | Key Experiments |
| Defects in the apoptotic machinery | Examine the expression levels of key apoptotic proteins (e.g., Bax, Bcl-2, caspases). | Western Blot |
| Upregulation of anti-apoptotic proteins | Assess the expression of anti-apoptotic proteins like Bcl-2 and IAPs. | Western Blot |
| VDR-independent resistance | Since high concentrations of this compound act independently of VDR, resistance may be due to other cellular changes. A broader analysis of cellular signaling may be required. | Proteomic or transcriptomic analysis |
Quantitative Data Summary
| Cell Line | Cancer Type | This compound LD50 Value (µM) | Notes |
| HL-60 | Promyelocytic Leukemia | 6.8 ± 1.5 | Most sensitive cell line tested.[2] |
| DU145 | Prostate Cancer | > 100 | Showed little cell death even at 100 µM.[2] |
| SKOV3 | Ovarian Cancer | Intermediate | - |
| Caco2 | Colorectal Cancer | Intermediate | - |
Experimental Protocols
Cell Viability Assay (Luminescence-Based)
This protocol is adapted from commercially available assays like CellTiter-Glo®.
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The amount of luminescence is directly proportional to the number of viable cells.[6][7][8]
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the luminescent cell viability reagent to each well at a 1:1 ratio with the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caspase-3/7 Activity Assay (Luminescence-Based)
This protocol is based on assays like Caspase-Glo® 3/7.
Principle: This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.[9][10][11]
Materials:
-
White-walled 96-well plates
-
Treated and untreated cancer cells
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with this compound or a control vehicle for the desired time.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the culture medium.
-
Mix the contents gently by shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blotting
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
Procedure:
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., VDR, p-ERK, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Reverse Transcription-Quantitative PCR (RT-qPCR)
Principle: RT-qPCR is used to measure the expression levels of specific messenger RNA (mRNA) molecules.
Procedure:
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers (e.g., for VDR, SRC2, NCoR), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Chromatin Immunoprecipitation (ChIP)
Principle: ChIP is used to investigate the interaction between proteins and DNA in the cell. It can be used to determine if a specific protein (e.g., VDR, SRC2, NCoR) binds to a specific genomic region.[12][13][14][15]
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest.
-
Immune Complex Capture: Precipitate the antibody-protein-DNA complexes using protein A/G-conjugated beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking and purify the co-precipitated DNA.
-
DNA Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes to quantify the amount of protein binding.
Visualizations
Caption: VDR signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Experimental workflow for determining cell viability and IC50 of this compound.
References
- 1. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methylation-related vitamin D receptor insensitivity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D resistance in RAS-transformed keratinocytes: mechanism and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 8. promega.com [promega.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. rockland.com [rockland.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
PS121912 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of PS121912. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for your experiments.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try performing serial dilutions to determine the maximum achievable concentration without precipitation.
-
Increase the percentage of DMSO: A small percentage of DMSO in the final aqueous solution can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to DMSO, as it can have biological effects.
-
Use a surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. It is crucial to test the compatibility of the surfactant with your experimental setup.
-
Vortex during dilution: Adding the DMSO stock solution to the aqueous buffer while vortexing can aid in rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Q3: How should I store my this compound stock solution?
A3: For long-term storage (months to years), it is recommended to store the this compound stock solution at -20°C. For short-term storage (days to weeks), 0 - 4°C is suitable.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue: Difficulty in dissolving the lyophilized powder
-
Possible Cause: Inadequate solvent or insufficient mixing.
-
Solution:
-
Ensure you are using high-purity (anhydrous) DMSO.
-
Add the DMSO directly to the vial of lyophilized this compound.
-
To facilitate dissolution, you can gently warm the solution and use sonication.[1]
-
Issue: Cloudiness or precipitation in cell culture media
-
Possible Cause: The final concentration of this compound exceeds its solubility in the media, or the DMSO concentration is too low.
-
Solution:
-
Determine the maximum tolerated DMSO concentration for your cell line.
-
Prepare intermediate dilutions of your this compound stock in DMSO before the final dilution into the cell culture media.
-
When diluting into the media, add the this compound stock solution dropwise while gently swirling the media.
-
Quantitative Data Summary
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Poor solubility expected. |
| DMSO | 7.2 | 189 | Recommended solvent for stock solutions. [1] |
| Ethanol | 5.2 | 78.5 | May be a suitable alternative or co-solvent with DMSO. |
| Methanol | 6.6 | 64.7 | Can be tested as an alternative to DMSO. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Carefully open the vial and add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[1]
-
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on VDR-coactivator interaction.
References
Interpreting dual agonist/antagonist effects of VDR inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin D Receptor (VDR) inhibitors, particularly those exhibiting dual agonist/antagonist effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for VDR inhibitors?
A1: VDR inhibitors primarily act by competitively binding to the VDR's ligand-binding domain (LBD).[1] This binding prevents the natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), from activating the receptor. Upon binding, an inhibitor can induce conformational changes in the VDR that prevent the recruitment of coactivators, which are essential for initiating the transcription of target genes.[1][2] Some antagonists may even stabilize the interaction with corepressors, further ensuring the silencing of VDR-mediated gene expression.[2][3]
Q2: What does it mean for a VDR inhibitor to have dual agonist/antagonist effects?
A2: A dual agonist/antagonist, also known as a partial agonist/antagonist, is a compound that can act as an inhibitor in the presence of a strong agonist like calcitriol, but exhibit some level of agonistic (activating) activity on its own, albeit weaker than the natural ligand.[2][4] This dual behavior often arises from the inhibitor's ability to induce a VDR conformation that is intermediate between the fully active and fully inactive states. This can lead to a partial recruitment of coactivators or a partial release of corepressors.[2] The observed effect can also be cell-type specific, depending on the relative expression levels of coactivators and corepressors in a particular cell line.
Q3: How does the VDR signaling pathway lead to gene transcription?
A3: The genomic signaling pathway of the VDR is a multi-step process. First, the active form of vitamin D, calcitriol, binds to the VDR in the cytoplasm or nucleus.[5] This binding causes a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][6][7] The VDR-RXR heterodimer then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1][6] This binding to DNA facilitates the recruitment of a complex of coactivator proteins, which then helps to initiate the transcription of the target gene by the RNA polymerase II machinery.[2][8]
Q4: Are there non-genomic actions of the VDR?
A4: Yes, in addition to its genomic actions (gene transcription), the VDR can mediate rapid, non-genomic responses.[6] These effects are initiated by a population of VDR localized at the plasma membrane and can involve the rapid activation of intracellular signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[5][6] These non-genomic pathways can influence cellular processes like ion flux and can also modulate the genomic responses of the VDR.[6]
Troubleshooting Guides
Problem 1: My VDR inhibitor shows agonistic activity at high concentrations.
-
Possible Cause 1: Partial Agonism. The inhibitor may be a partial agonist. At high concentrations, it might be able to sufficiently occupy VDRs and induce a conformational change that allows for a low level of coactivator recruitment, leading to gene transcription.
-
Troubleshooting Steps:
-
Perform a full dose-response curve: Analyze the compound's activity from very low to very high concentrations. A true antagonist should show a plateau of inhibition, while a partial agonist will exhibit a bell-shaped curve or an increase in signal at higher concentrations.
-
Co-treatment with a pure antagonist: If available, co-treat cells with your inhibitor and a known pure VDR antagonist. If the agonistic effect of your compound is VDR-mediated, the pure antagonist should block it.
-
Coactivator/Corepressor Interaction Assays: Utilize techniques like Fluorescence Polarization or co-immunoprecipitation to directly assess the inhibitor's effect on the interaction of VDR with coactivator and corepressor peptides. A partial agonist may show weak recruitment of coactivators in the absence of an agonist.
-
Problem 2: Inconsistent IC50 values for my VDR inhibitor across different cell lines.
-
Possible Cause 1: Cell-specific expression of coregulators. The balance of coactivators and corepressors can vary significantly between different cell types.[2] A VDR inhibitor's apparent potency can be influenced by the specific coregulator environment of the cell.
-
Possible Cause 2: Off-target effects. The inhibitor may have off-target effects in certain cell lines that are not present in others, leading to variations in the observed inhibitory activity.
-
Troubleshooting Steps:
-
Characterize coregulator expression: If possible, quantify the mRNA or protein levels of key VDR coactivators (e.g., SRC/p160 family members) and corepressors (e.g., NCoR, SMRT) in the cell lines you are using.
-
Use a standardized reporter assay: Ensure you are using a consistent VDR reporter construct and protocol across all cell lines to minimize experimental variability.
-
Evaluate off-target activity: Test your inhibitor in assays for other nuclear receptors or common off-targets to determine its selectivity.[9]
-
Problem 3: My compound shows binding to VDR in a biochemical assay but has no activity in a cell-based assay.
-
Possible Cause 1: Poor cell permeability. The compound may not be able to efficiently cross the cell membrane to reach the intracellular VDR.
-
Possible Cause 2: Cellular metabolism. The compound may be rapidly metabolized into an inactive form by the cells.
-
Possible Cause 3: Efflux by cellular pumps. The compound could be actively transported out of the cell by efflux pumps.
-
Troubleshooting Steps:
-
Assess cell permeability: Use computational models (e.g., Caco-2 permeability prediction) or experimental assays to determine the compound's ability to cross cell membranes.
-
Metabolic stability assay: Incubate the compound with liver microsomes or cell lysates to assess its metabolic stability.
-
Use efflux pump inhibitors: Co-treat cells with your compound and a known inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular activity is restored.
-
Quantitative Data of VDR Inhibitors
The following table summarizes the reported efficacy of several VDR inhibitors.
| Compound | Assay Type | Metric | Value |
| MeTC7 | Fluorescence Polarization (FP) | IC50 | 2.9 ± 0.1 μM[9] |
| Cell-Based Transactivation | IC50 | 20.8 ± 8.3 μM[9] | |
| ZK168281 | Radioligand Binding Assay | Kd | 0.1 nM |
| TEI-9647 | Antagonistic Activity Assay | IC50 | 8.3 nM[1] |
| PS121912 | VDR-mediated transcription assay | IC50 | 590 ± 100 nM[10] |
Experimental Protocols
Cell-Based VDR Transactivation Assay
This assay measures the ability of a compound to inhibit VDR-mediated gene expression in a cellular context.[1]
Principle: A reporter gene, such as luciferase, is placed under the control of a promoter containing Vitamin D Response Elements (VDREs). Cells are co-transfected with this reporter construct and a VDR expression vector. In the presence of a VDR agonist (e.g., calcitriol), the VDR is activated and drives the expression of the reporter gene. A VDR inhibitor will suppress this agonist-induced reporter gene activity.[1]
Methodology:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a constant concentration of a VDR agonist (e.g., 10 nM calcitriol) and serial dilutions of the test inhibitor.[1]
-
Include controls for vehicle (DMSO) and agonist alone.
-
-
Incubation and Lysis:
-
Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.[1]
-
Lyse the cells using a suitable lysis buffer.
-
-
Luciferase Assay:
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the inhibitor concentration.[1]
-
Fluorescence Polarization (FP) Assay for VDR Binding
This biochemical assay measures the ability of a test compound to disrupt the interaction between the VDR and a fluorescently labeled ligand or coactivator peptide.[1]
Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to the much larger VDR protein, its rotation slows down, leading to an increase in fluorescence polarization. A VDR inhibitor that competes with the tracer for binding to the VDR will cause a decrease in the measured fluorescence polarization.[1]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified VDR Ligand Binding Domain (LBD) and a fluorescently labeled VDR ligand or coactivator peptide (e.g., from the SRC family) in an appropriate assay buffer.
-
-
Assay Plate Setup:
-
Dispense the VDR/tracer mixture into the wells of a 384-well black plate.
-
Add serial dilutions of the test compounds to the wells.
-
Include negative controls (DMSO only, representing 100% binding) and positive controls (a known VDR binder, representing 0% binding).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.[1]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used.
-
Calculate the IC50 values by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Canonical VDR genomic signaling pathway and mechanism of inhibitor action.
Caption: A typical workflow for the screening and identification of VDR inhibitors.
Caption: Logical relationship of VDR ligands, conformations, and transcriptional outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist- and inverse agonist-driven interactions of the vitamin D receptor and the constitutive androstane receptor with corepressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed molecular understanding of agonistic and antagonistic vitamin D receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 6. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 8. Corepressors (NCoR and SMRT) as well as coactivators are recruited to positively regulated 1α,25-dihydroxyvitamin D3-responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: PS121912 In Vivo Applications
Disclaimer: The following information is intended for research professionals and is based on the known mechanism of action of PS121912 and general principles of in vivo pharmacology and toxicology. As of November 2025, specific in vivo toxicity studies for this compound have not been published. Therefore, the guidance provided is predictive and should be supplemented with rigorous, study-specific optimization and safety assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel small molecule inhibitor of the Vitamin D Receptor (VDR)-coregulator interaction. It exhibits a dual mechanism of action depending on its concentration. At lower, sub-micromolar concentrations, it acts as a VDR antagonist, disrupting the recruitment of coactivators and leading to the downregulation of VDR target genes.[1][2][3] At higher concentrations, it induces apoptosis through a VDR-independent pathway by activating caspase-3 and -7.[1][2][3]
Q2: What are the potential in vivo toxicities associated with this compound?
A2: Based on its mechanism of action, potential in vivo toxicities can be postulated:
-
VDR Antagonism-Related: Long-term VDR antagonism may interfere with calcium and phosphate homeostasis, potentially leading to hypocalcemia or bone metabolism abnormalities. However, this compound was developed to avoid the hypercalcemic effects of VDR agonists.[1]
-
Caspase-3/7 Activation-Related: Off-target activation of apoptosis in healthy tissues could lead to a range of toxicities. Tissues with high rates of cellular turnover, such as the gastrointestinal tract, hematopoietic system, and lymphoid tissues, may be particularly susceptible.
-
General Compound-Related: As with many small molecule inhibitors, off-target effects and general metabolic stress on organs like the liver and kidneys are possible, especially at higher doses.
Q3: We are observing unexpected weight loss and lethargy in our animal models treated with this compound. What could be the cause?
A3: Significant weight loss and lethargy are common signs of toxicity in animal models. For this compound, this could be attributed to:
-
High Dose Selection: The dose administered may be in the range that induces significant systemic apoptosis via caspase-3/7 activation, affecting healthy tissues.
-
Gastrointestinal Toxicity: Apoptosis in the intestinal epithelium can lead to malabsorption, diarrhea, and subsequent weight loss.
-
Dehydration: Lethargy can be a sign of dehydration, which may be secondary to gastrointestinal distress.
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be contributing to the observed toxicity. It is crucial to run a vehicle-only control group.
Q4: How can we mitigate the potential toxicity of this compound in our in vivo experiments?
A4: Mitigating toxicity requires a multi-faceted approach:
-
Dose-Range Finding Studies: Conduct a preliminary dose-escalation study to identify the maximum tolerated dose (MTD).
-
Formulation Optimization: this compound is a hydrophobic molecule. Using an appropriate and well-tolerated formulation can improve its bioavailability and reduce the risk of precipitation and local irritation at the injection site. Consider lipid-based formulations, nanoemulsions, or complexation with cyclodextrins.[4][5][6]
-
Route of Administration: The route of administration can significantly impact the toxicity profile. Intravenous administration may lead to higher peak concentrations and potential for acute toxicity, while oral or subcutaneous routes might offer a more sustained and less toxic exposure profile.
-
Monitoring: Implement a comprehensive monitoring plan that includes regular body weight measurements, clinical observations, and potentially blood collection for hematology and clinical chemistry analysis.
Q5: What are the recommended starting doses for in vivo studies with this compound?
A5: Without published in vivo studies, it is difficult to recommend a specific starting dose. A starting point could be extrapolated from the in vitro effective concentrations. For example, if the desired VDR antagonistic effects are observed at sub-micromolar concentrations in vitro, a starting in vivo dose could be calculated to achieve similar plasma concentrations, taking into account pharmacokinetic parameters. A dose-escalation study is essential to determine a safe and effective dose range in your specific animal model.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Optimize the formulation to improve solubility and absorption. Consider using solubilizing agents like cyclodextrins or lipid-based delivery systems.[4][5][6] |
| Inadequate Dosing | Perform a dose-escalation study to ensure that the administered dose is sufficient to achieve therapeutic concentrations at the target site. |
| Rapid Metabolism | Although this compound has shown acceptable metabolic stability, species-specific differences may exist. Conduct a pilot pharmacokinetic (PK) study to determine the half-life and exposure in your animal model. |
| Incorrect Route of Administration | The chosen route of administration may not be optimal for achieving the desired therapeutic effect. Consider alternative routes and assess their impact on efficacy and toxicity. |
Issue 2: Observed Toxicity (e.g., weight loss, organ damage)
| Potential Cause | Troubleshooting Steps |
| Dose is too High | Reduce the dose. The therapeutic window may be narrow. A dose that is effective may be close to the toxic dose. |
| Off-Target Effects | Characterize the off-target profile of this compound if possible. If specific off-target toxicities are identified, consider co-administration of agents that can mitigate these effects, though this adds complexity to the study. |
| Vehicle Toxicity | Ensure that the vehicle is well-tolerated at the administered volume and concentration. Always include a vehicle-only control group. |
| Cumulative Toxicity | If administering multiple doses, consider reducing the frequency of administration or implementing drug holidays to allow for recovery. |
Data Presentation
Table 1: Postulated Dose-Dependent Effects of this compound (Illustrative)
| Concentration Range | Primary Mechanism | Expected In Vitro Effect | Potential In Vivo Outcome | Potential Toxicities |
| Low (Sub-µM) | VDR Antagonism | Downregulation of VDR target genes | Modulation of VDR-dependent pathways | Minimal, potentially related to long-term VDR inhibition (e.g., altered calcium homeostasis) |
| High (µM) | Caspase-3/7 Activation | Induction of apoptosis | Anti-tumor activity | Dose-dependent systemic apoptosis, affecting high-turnover tissues (GI tract, hematopoietic system) |
Experimental Protocols
Protocol: General In Vivo Acute Toxicity Assessment of this compound in Mice
1. Animals:
-
Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks of age.
-
Use both male and female animals (n=5 per sex per group).
-
Acclimatize animals for at least one week before the study.
2. Formulation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For administration, dilute the stock solution in a well-tolerated vehicle (e.g., a mixture of PEG400, Tween 80, and saline).
-
Prepare fresh formulations on the day of dosing and ensure complete dissolution.
3. Study Design:
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound
-
-
Dose Selection: Based on in vitro data and preliminary range-finding studies. Doses should be spaced appropriately to determine a dose-response relationship for toxicity.
-
Administration: Administer a single dose via the intended route of administration (e.g., intravenous, intraperitoneal, or oral gavage).
4. Monitoring and Data Collection:
-
Clinical Observations: Observe animals for signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain or distress) at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days.
-
Body Weight: Measure body weight just before dosing and daily thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals. Perform a gross necropsy, examining all major organs for any abnormalities.
-
Histopathology (Optional but Recommended): Collect major organs (liver, kidneys, spleen, heart, lungs, gastrointestinal tract) and preserve them in 10% neutral buffered formalin for potential histopathological analysis, especially if gross abnormalities are observed or if there is significant weight loss.
5. Data Analysis:
-
Analyze body weight changes over time.
-
Record the incidence and severity of clinical signs of toxicity.
-
Summarize gross necropsy findings.
-
Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: General workflow for in vivo toxicity assessment.
References
- 1. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 3. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. sphinxsai.com [sphinxsai.com]
Quality control measures for PS121912 synthesis and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for the synthesis and purity assessment of PS121912.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: this compound, a 3-indolylmethanamine derivative, is typically synthesized via an Aza-Friedel-Crafts reaction. This involves the reaction of an indole with a suitable imine, often catalyzed by a Lewis or Brønsted acid. The specific starting materials will depend on the desired final structure of this compound.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Key parameters to monitor and control include reaction temperature, reaction time, purity of starting materials (indole and imine), and the choice and concentration of the catalyst. Deviations in these parameters can lead to incomplete reactions, formation of side products, and lower yields.
Q3: How can I monitor the progress of the this compound synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative real-time analysis.
Q4: What are the common impurities I should expect in my crude this compound sample?
A4: Common impurities may include unreacted starting materials (indole and imine), byproducts from the Aza-Friedel-Crafts reaction (such as bis-indolyl methanes), and potential oxidation products of the indole moiety. The presence of residual catalyst and solvents is also possible.
Q5: What is the recommended method for purifying crude this compound?
A5: Column chromatography is the most common and effective method for purifying crude this compound. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of non-polar and polar solvents) will need to be optimized to achieve good separation of the desired product from impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guides
Synthesis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Inactive catalyst | Use a fresh batch of catalyst or consider a different catalyst. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring with TLC. | |
| Impure starting materials | Purify starting materials before the reaction. | |
| Formation of multiple products | Reaction temperature too high | Lower the reaction temperature. |
| Incorrect stoichiometry | Ensure the correct molar ratios of reactants are used. | |
| Side reactions | Consider using a more selective catalyst or adding the reactants in a different order. |
Purity Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of starting materials in final product | Incomplete reaction | Increase reaction time or temperature. |
| Inefficient purification | Optimize column chromatography conditions (e.g., gradient elution). | |
| Contamination with a byproduct (e.g., bis-indolyl methane) | Sub-optimal reaction conditions | Adjust the stoichiometry of reactants; a slight excess of the indole may be beneficial. |
| Ineffective purification | Use a different solvent system for column chromatography to improve separation. | |
| Product appears colored (pinkish/brown) | Oxidation of the indole ring | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of a this compound sample.
Instrumentation and Parameters:
| Parameter | Specification |
| HPLC System | Standard analytical HPLC with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or optimal wavelength for indole chromophore) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024-4096 |
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of the chosen deuterated solvent.
-
Transfer the solution to a standard 5 mm NMR tube.
Visualizations
Caption: Quality control workflow for this compound synthesis and analysis.
Caption: Troubleshooting decision tree for this compound purity issues.
Validation & Comparative
A Comparative Guide to VDR Inhibitors in Oncology Research: PS121912 vs. Traditional Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PS121912 and Other Vitamin D Receptor Inhibitors in Cancer Research, Supported by Experimental Data.
The Vitamin D Receptor (VDR) has emerged as a promising therapeutic target in oncology. Its activation can induce cell differentiation, inhibit proliferation, and promote apoptosis in various cancer cells.[1] While the natural VDR ligand, calcitriol (1,25-(OH)₂D₃), and its analogs have demonstrated anti-cancer properties, their clinical utility has been hampered by hypercalcemia at therapeutic doses. This has spurred the development of novel VDR modulators with improved therapeutic windows. Among these, this compound, a VDR-coregulator inhibitor, presents a distinct mechanism of action compared to traditional VDR agonists. This guide provides a comprehensive comparison of this compound with other VDR inhibitors—Calcitriol, Maxacalcitol, and Paricalcitol—backed by experimental data to inform preclinical and clinical research strategies.
Mechanism of Action: A Tale of Two Approaches
Traditional VDR inhibitors, such as Calcitriol , Maxacalcitol , and Paricalcitol , are VDR agonists. They bind to the VDR, inducing a conformational change that promotes the recruitment of coactivators, leading to the transcription of target genes that regulate cell growth and differentiation.[2] These agonists have shown efficacy in preclinical models but are often associated with the dose-limiting side effect of hypercalcemia.
In contrast, This compound functions as a VDR-coregulator inhibitor. At sub-micromolar concentrations, it acts as a VDR antagonist by disrupting the interaction between VDR and coactivators like SRC2, while promoting the recruitment of corepressors such as NCoR.[3][4] This unique mechanism allows it to amplify the anti-proliferative effects of endogenous or co-administered 1,25-(OH)₂D₃ without being antiproliferative on its own at these concentrations.[3][4] At higher concentrations, this compound can induce apoptosis through a VDR-independent pathway involving the activation of caspases 3 and 7.[4][5]
In Vitro Performance: A Head-to-Head Comparison
The following tables summarize the available quantitative data on the in vitro activity of this compound and other VDR inhibitors across various cancer cell lines.
Table 1: Anti-Proliferative and Cytotoxic Activity (IC50/LD50)
| Compound | Cell Line | Cancer Type | IC50/LD50 (µM) | Notes |
| This compound | HL-60 | Acute Promyelocytic Leukemia | 6.8 ± 1.5 (LD50) | Most sensitive cell line tested.[6] |
| DU145 | Prostate Cancer | > 100 | Showed little cell death at 100 µM.[6] | |
| Caco2 | Colorectal Adenocarcinoma | Intermediate Sensitivity | Not viable at 100 µM. | |
| SKOV3 | Ovarian Cancer | Intermediate Sensitivity | Not viable at 100 µM. | |
| Calcitriol | B16-F10 | Melanoma | 0.24 | |
| Maxacalcitol | Pancreatic Cancer Cell Lines | Pancreatic Cancer | - | Markedly inhibited proliferation. |
| Paricalcitol | Pancreatic Cancer Cell Lines | Pancreatic Cancer | - | Effectively inhibits growth.[7] |
IC50: Half-maximal inhibitory concentration; LD50: Half-maximal lethal dose.
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Cancer Type / Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Changes |
| This compound | Acute Promyelocytic Leukemia (HL-60) | Arrest in S or G2/M phase | Yes | Down-regulation of cyclins A and D; Down-regulation of CDK6; Upregulation of p21 and GADD45.[4] |
| Calcitriol | Various Cancers | G0/G1 arrest | Yes | Upregulation of p21 and p27; Down-regulation of CDK2, CDK4, CDK6, and Cyclin D1.[6] |
| Maxacalcitol | Pancreatic Cancer | G1 phase arrest | Not directly stated | Marked up-regulation of p21 and p27.[8] |
| Paricalcitol | Pancreatic Cancer | - | Synergistic with gemcitabine | - |
In Vivo Efficacy: Preclinical Tumor Models
Animal xenograft models are crucial for evaluating the anti-tumor potential of VDR inhibitors in a physiological context.
Table 3: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Notes |
| This compound | HL-60 Xenograft (mice) | 1 mg/kg, i.p., 5 times/week | Significant inhibition of tumor growth. | Well-tolerated with no signs of toxicity. |
| Calcitriol | PC-3 Prostate Cancer Xenograft (mice) | 0.025, 0.05, or 0.1 µ g/mouse , 3 times/week | Equivalent to dietary Vitamin D3. | Higher doses caused modest hypercalcemia.[4] |
| MCF-7 Breast Cancer Xenograft (mice) | 0.05 µ g/mouse , 3 times/week | >50% tumor shrinkage. | ||
| Maxacalcitol | BxPC-3 Pancreatic Cancer Xenograft (mice) | - | More significant than calcitriol. | Did not induce hypercalcemia.[8] |
| Paricalcitol | Pancreatic Cancer Xenograft (mice) | - | Demonstrated tumor growth inhibition. | Did not cause hypercalcemia.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
VDR Signaling Pathway and Points of Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 5. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VDR Inhibitors: PS121912 vs. 31B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent Vitamin D Receptor (VDR) inhibitors, PS121912 and 31B. Both are 3-indolylmethanamine compounds that function as VDR-coregulator inhibitors, offering potential therapeutic avenues in oncology. This analysis summarizes their performance based on available experimental data, details the underlying experimental protocols, and visualizes their mechanisms of action.
Quantitative Performance Analysis
The following tables summarize the inhibitory concentrations (IC50) of this compound and 31B in various cancer cell lines and their impact on VDR-mediated transcription.
Table 1: Comparative IC50 Values for VDR-Mediated Transcription Inhibition
| Compound | IC50 (VDR-Mediated Transcription) | Reference |
| This compound | 590 nM | [1] |
| 31B | 4.2 µM | [1] |
Table 2: Comparative Antiproliferative IC50 Values in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Leukemia | Not explicitly stated, but antiproliferative effects observed at sub-micromolar concentrations.[2][3] | [2][3] |
| DU145 | Prostate Cancer | Antiproliferative effects observed.[2][3] | [2][3] | |
| Caco2 | Colorectal Cancer | Antiproliferative effects observed.[2][3] | [2][3] | |
| SKOV3 | Ovarian Cancer | Antiproliferative effects observed.[2][3] | [2][3] | |
| 31B | SKOV3 | Ovarian Cancer | Antiproliferative effects observed.[4] | [4] |
| OVCAR8 | Ovarian Cancer | Antiproliferative effects observed.[4] | [4] | |
| ECC-1 | Endometrial Cancer | Antiproliferative effects observed.[4] | [4] |
Mechanism of Action: VDR-Coregulator Interaction
Both this compound and 31B function by disrupting the interaction between the Vitamin D Receptor (VDR) and its coregulators, which is a critical step in VDR-mediated gene transcription.[1][2][5]
Upon binding of its natural ligand, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), VDR undergoes a conformational change that promotes the recruitment of coactivators, such as Steroid Receptor Coactivator-2 (SRC2), leading to gene transcription.[2] In the absence of a ligand, VDR can be associated with corepressors like the Nuclear Receptor Corepressor (NCoR), which suppresses gene expression.[1][6]
This compound has been shown to reduce the recruitment of the coactivator SRC2 to the VDR-DNA complex and enhance the binding of the corepressor NCoR.[2][3] This shifts the balance towards transcriptional repression of VDR target genes. 31B also inhibits the VDR-coactivator interaction and has demonstrated selectivity for VDR over other nuclear receptors.[1]
Cellular Effects and Experimental Workflows
Both this compound and 31B have demonstrated potent anticancer effects in various cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound induces apoptosis in cancer cells, with HL-60 leukemia cells being particularly sensitive.[2][3] This is mediated, at least in part, by the activation of caspases 3 and 7.[7] Similarly, 31B has been shown to induce apoptosis in ovarian cancer cells.[8]
Cell Cycle Arrest
In combination with 1,25(OH)₂D₃, this compound leads to the downregulation of E2F transcription factors 1 and 4.[3] This, in turn, reduces the transcription of cyclins A and D, causing HL-60 cells to arrest in the S or G2/M phase of the cell cycle.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., HL-60, DU145, SKOV3)
-
Cell culture medium and supplements
-
This compound and 31B stock solutions
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and 31B in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the culture medium.[9][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound and 31B stock solutions
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them with various concentrations of this compound or 31B for the desired time.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture volume.[11][12]
-
Mix the contents gently by shaking the plate.
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[12]
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the interaction of proteins with specific DNA regions in the cell. This protocol outlines the general steps to assess the binding of VDR, SRC2, and NCoR to the promoter regions of VDR target genes.
Materials:
-
Treated and untreated cancer cells
-
Formaldehyde (for cross-linking)
-
Lysis buffer
-
Sonicator
-
Antibodies specific for VDR, SRC2, and NCoR
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (VDR, SRC2, or NCoR).
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of VDR target genes (e.g., CYP24A1) to quantify the amount of precipitated DNA.
Conclusion
This compound and 31B are both promising VDR-coregulator inhibitors with demonstrated anticancer activity. This compound appears to be a more potent inhibitor of VDR-mediated transcription based on the available IC50 data. Both compounds effectively induce apoptosis and disrupt the cell cycle in various cancer cell lines. Their mechanism of action, which involves modulating the interaction of VDR with coactivators and corepressors, provides a targeted approach to inhibiting VDR signaling. Further in-vivo studies and direct comparative analyses will be crucial to fully elucidate their therapeutic potential and differential efficacy. This guide provides a foundational comparison to aid researchers in the selection and application of these valuable research tools.
References
- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwmrf.org [uwmrf.org]
- 5. Discovery of the First Irreversible Small Molecule Inhibitors of the Interaction between the Vitamin D Receptor and Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 8. Antitumor Activity of 3-Indolylmethanamines 31B and this compound | Anticancer Research [ar.iiarjournals.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. promega.com [promega.com]
A Comparative Analysis of PS121912 and ZK159222 in Vitamin D Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy and mechanisms of action of two notable Vitamin D Receptor (VDR) modulators: PS121912 and ZK159222. This analysis is based on available preclinical data and aims to facilitate informed decisions in research and development.
Both this compound and ZK159222 target the Vitamin D Receptor, a key regulator of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. While both compounds exhibit antagonistic properties towards the VDR, they do so through distinct mechanisms, leading to different biological outcomes. This guide synthesizes the current understanding of their comparative efficacy, supported by experimental data.
Comparative Efficacy and Characteristics
The following table summarizes the key characteristics and reported efficacy of this compound and ZK159222 based on available in vitro studies. It is important to note that a direct head-to-head comparative study has not been identified in the public domain; therefore, this data is collated from separate research publications.
| Feature | This compound | ZK159222 |
| Primary Target | Vitamin D Receptor (VDR) Coregulator Binding Site | Vitamin D Receptor (VDR) Ligand Binding Pocket |
| Mechanism of Action | At sub-micromolar concentrations, acts as a VDR antagonist by inhibiting the interaction between VDR and coactivator SRC2, while promoting the recruitment of corepressor NCoR.[1][2] At higher concentrations, it induces apoptosis through a VDR-independent pathway involving caspase 3/7 activation.[1] | A 25-carboxylic ester analogue of 1α,25-(OH)2D3 that acts as a VDR antagonist.[3] Its antagonistic action is mediated by a failure of the ligand-induced interaction of the VDR with coactivators. It also exhibits partial agonist character. |
| Reported Efficacy | Induces apoptosis in various cancer cell lines, including DU145, Caco2, SKOV3, and HL-60. The HL-60 leukemia cell line is reported to be the most sensitive. It can amplify the growth inhibition of cancer cells caused by 1,25-(OH)₂D₃ at sub-micromolar concentrations. | Inhibits the differentiation of HL-60 cells induced by 1,25-(OH)₂D₃. It has been shown to impair myelination and remyelination in cerebellar slices. |
| VDR-Independent Effects | Yes, at higher concentrations, it induces apoptosis via caspase 3/7 activation.[1] | Not explicitly reported. |
| Cell Line Sensitivity | HL-60 (leukemia) cells are highly sensitive. | Effective in HL-60 cells for inhibiting differentiation. |
Signaling Pathways and Mechanisms of Action
This compound and ZK159222 both modulate VDR signaling, but at different points in the pathway. ZK159222 acts as a competitive antagonist, binding to the VDR and preventing the conformational change required for coactivator recruitment. In contrast, this compound acts as a VDR-coregulator inhibitor, disrupting the protein-protein interactions essential for transcriptional activation, even in the presence of the natural VDR ligand.
Caption: Simplified VDR signaling pathway and points of inhibition for this compound and ZK159222.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of VDR modulators.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the in vivo interaction of proteins with specific genomic DNA regions. It is particularly useful for investigating the recruitment of VDR and its coregulators to the promoter regions of target genes.
Protocol Summary:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., VDR, SRC2, NCoR).
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.
-
Washing: Wash the captured complexes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences.
Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Quantitative Real-Time PCR (RT-qPCR) for VDR Target Gene Expression
RT-qPCR is a sensitive method to measure the expression levels of specific genes. It is used to assess the functional consequences of VDR modulation by compounds like this compound and ZK159222.
Protocol Summary:
-
RNA Extraction: Isolate total RNA from treated and untreated cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform PCR amplification of the cDNA using primers specific for the VDR target genes of interest (e.g., CYP24A1, p21) and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: Determine the relative expression of the target genes by comparing the amplification levels in the treated samples to the untreated controls, after normalization to the reference gene.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death). It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Protocol Summary:
-
Cell Treatment: Treat cells with the test compound (e.g., this compound) for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with a suitable buffer.
-
Staining: Resuspend the cells in a binding buffer containing fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI). Annexin V binds to the exposed PS on apoptotic cells, while PI enters and stains necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Conclusion
Both this compound and ZK159222 represent valuable tools for studying VDR signaling and hold potential for therapeutic development, particularly in oncology. ZK159222 acts as a classical VDR antagonist, while this compound offers a more nuanced mechanism by targeting the VDR-coregulator interface and exhibiting VDR-independent pro-apoptotic effects at higher concentrations. The choice between these compounds will depend on the specific research question and the desired biological outcome. Further direct comparative studies are warranted to fully elucidate their relative potency and therapeutic potential in various disease models.
References
A Comparative Analysis of PS121912 and TEI-9467 in Oncology Research
An extensive review of scientific literature and public databases reveals substantial information regarding the Vitamin D Receptor (VDR)-coregulator inhibitor, PS121912. However, the compound designated as TEI-9467 could not be identified as a publicly documented drug or research compound. Consequently, a direct comparative study with supporting experimental data between this compound and TEI-9467 is not feasible at this time. This guide will provide a comprehensive overview of the available data for this compound, structured to facilitate future comparative analysis should information on TEI-9467 or other relevant alternatives become available.
This compound: A VDR-Coregulator Inhibitor with Anti-Cancer Properties
This compound has been developed as a selective inhibitor of the interaction between the Vitamin D Receptor (VDR) and its coregulators, aiming to modulate VDR-mediated gene transcription without inducing hypercalcemia, a common side effect of VDR agonists.[1][2][3][4] The primary mechanism of action of this compound involves its role as a VDR antagonist at lower concentrations, while at higher concentrations, it exhibits VDR-independent effects leading to apoptosis.[1][2][3][4]
Mechanism of Action
At sub-micromolar concentrations, this compound enhances the anti-proliferative effects of 1,25-(OH)₂D₃ (the active form of Vitamin D) in cancer cells.[1][2][3][4] This is achieved by down-regulating the expression of VDR target genes. Mechanistic studies have shown that the combination of this compound and 1,25-(OH)₂D₃ leads to a reduction in the recruitment of the coactivator SRC2 and an increased occupancy of the corepressor NCoR at the promoter sites of VDR target genes.[1][2] This modulation of coregulator binding alters gene transcription, ultimately leading to cell cycle arrest and apoptosis.
Furthermore, the combination treatment has been observed to down-regulate E2F transcription factors 1 and 4, which in turn reduces the transcription of cyclin A and D, causing cell cycle arrest in the S or G2/M phase.[1][2][3] At higher concentrations, this compound can induce apoptosis through a VDR-independent pathway involving the activation of caspase 3/7.[1][2][3][4]
Signaling Pathway of this compound
Caption: VDR-mediated signaling pathway modulated by this compound.
Quantitative Data Summary
Due to the lack of data for TEI-9467, a comparative data table cannot be generated. The following table summarizes the reported anti-proliferative and apoptotic effects of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Treatment | Concentration | Effect | Reference |
| HL-60 | Promyelocytic Leukemia | This compound | Sub-micromolar | Amplified 1,25-(OH)₂D₃-induced growth inhibition | [1][2][3] |
| HL-60 | Promyelocytic Leukemia | This compound | High Concentration | Induced apoptosis via caspase 3/7 activation | [1][2][3] |
| DU145 | Prostate Cancer | This compound + 1,25-(OH)₂D₃ | 2 µM | Down-regulation of VDR target genes | [1][2][3] |
| Caco2 | Colorectal Adenocarcinoma | This compound + 1,25-(OH)₂D₃ | 2 µM | Down-regulation of VDR target genes | [1][2][3] |
| SKOV3 | Ovarian Cancer | This compound + 1,25-(OH)₂D₃ | 2 µM | Down-regulation of VDR target genes | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments performed with this compound are outlined below.
Cell Proliferation Assay
-
Objective: To determine the anti-proliferative effects of this compound alone or in combination with 1,25-(OH)₂D₃.
-
Methodology:
-
Cancer cell lines (e.g., DU145, Caco2, HL-60, SKOV3) are plated in 96-well tissue culture plates.
-
After a 5-hour incubation period for cell adherence, cells are treated with either DMSO (vehicle control), 1,25-(OH)₂D₃ (at concentrations of 20 or 100 nM), or this compound (at concentrations of 0.5 or 2 µM).[3]
-
The number of viable cells is determined at various time points (e.g., daily) using a suitable cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data is analyzed using non-linear regression with a variable slope to determine parameters such as IC50 values.[3]
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Cells are treated with this compound at various concentrations for a specified period.
-
Apoptosis is assessed by measuring the activation of caspases 3 and 7 using a commercially available assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay).[3]
-
Translational changes in apoptotic proteins can be further determined using an antibody array.[2]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To investigate the recruitment of coregulators to the promoter regions of VDR target genes.
-
Methodology:
-
Cells are treated with 1,25-(OH)₂D₃ and/or this compound.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is sheared by sonication.
-
Antibodies specific to VDR, coactivators (e.g., SRC2), or corepressors (e.g., NCoR) are used to immunoprecipitate the chromatin complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of precipitated DNA corresponding to the promoter region of a target gene (e.g., CYP24A1) is quantified by real-time PCR.
-
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro evaluation of this compound.
Conclusion
This compound is a promising VDR-coregulator inhibitor with demonstrated anti-cancer activity in various preclinical models. Its dual mechanism of action, dependent on concentration, offers a potential therapeutic strategy for certain cancers. The compound has shown acceptable metabolic stability for in vivo studies.[1][2][3][4]
A comparative assessment with TEI-9467 remains inconclusive due to the absence of publicly available information on the latter. Researchers and drug development professionals are encouraged to consult proprietary databases or contact the developing institution for information on TEI-9467 to enable a comprehensive evaluation against this compound and other relevant compounds.
References
Validating the Selectivity of PS121912 for the Vitamin D Receptor (VDR): A Comparative Guide
For researchers and professionals in drug development, the precise validation of a compound's selectivity is paramount. This guide provides an objective comparison of PS121912, a novel Vitamin D Receptor (VDR) modulator, with the endogenous ligand 1,25-dihydroxyvitamin D₃ (1,25-(OH)₂D₃). The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes to facilitate a comprehensive understanding of this compound's selectivity for VDR.
Mechanism of Action and Selectivity Profile
This compound is a 3-indolylmethanamine that has been identified as a selective VDR-coregulator inhibitor.[1][2] Unlike the natural VDR agonist 1,25-(OH)₂D₃, which activates the receptor, this compound acts as a VDR antagonist at low concentrations.[1][2] Its primary mechanism involves disrupting the interaction between VDR and coactivator proteins, such as Steroid Receptor Coactivator 2 (SRC2), which are essential for VDR-mediated gene transcription.[3][4][5][6] This inhibitory action occurs in the presence of the natural ligand 1,25-(OH)₂D₃.[2]
Studies have demonstrated that this compound exhibits remarkable selectivity for VDR over other nuclear receptors.[7] This selectivity is crucial for minimizing off-target effects and developing targeted therapies. At higher concentrations, however, this compound can induce apoptosis through VDR-independent pathways, highlighting the importance of dose-dependent characterization.[1][2]
Comparative Performance Data
The selectivity and potency of this compound have been quantified in various assays. The following tables summarize the key comparative data.
| Compound | Assay Type | Target | IC₅₀ (nM) | Selectivity vs. Other Nuclear Receptors | Reference |
| This compound | VDR-mediated Transcription Assay | VDR | 590 ± 100 | At least 35-fold more selective for VDR | [4] |
| This compound | Other Nuclear Receptors (e.g., PPARα, PPARγ, LXRα, FXR, RXRα, TRβ, ERα, ERβ) | Non-VDR | 20,000 - 26,000 | [4] |
| Compound | Cell Line | Effect | Concentration | VDR Dependence | Reference |
| This compound | HL-60 (Leukemia) | Apoptosis Induction | High concentrations | VDR-independent | [1][2] |
| This compound + 1,25-(OH)₂D₃ | HL-60 (Leukemia) | Down-regulation of VDR target genes | Sub-micromolar | VDR-dependent | [1] |
| This compound + 1,25-(OH)₂D₃ | HL-60 (Leukemia) | Amplified growth inhibition | Sub-micromolar | VDR-dependent | [1] |
Experimental Protocols
To validate the selectivity of VDR modulators like this compound, a series of well-defined experimental protocols are employed.
VDR-Mediated Transcription Assay
This cell-based assay is fundamental for assessing the functional consequence of VDR modulation.
Objective: To determine the potency and efficacy of a test compound in modulating 1,25-(OH)₂D₃-induced VDR-mediated gene transcription.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured under standard conditions.
-
Transfection: Cells are transiently transfected with plasmids encoding the full-length VDR and a reporter gene (e.g., luciferase) under the control of a VDR-responsive promoter.
-
Treatment: Transfected cells are treated with a constant concentration of 1,25-(OH)₂D₃ (e.g., 10 nM) and varying concentrations of the test compound (e.g., this compound).
-
Lysis and Reporter Assay: After an incubation period (e.g., 24 hours), cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
Data Analysis: The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the VDR-mediated transcription, is calculated.
Nuclear Receptor Selectivity Panel
To ascertain the selectivity of a compound, its activity is tested against a panel of other nuclear receptors.
Objective: To evaluate the inhibitory activity of a test compound against a range of nuclear receptors to determine its selectivity profile.
Methodology:
-
Assay Principle: Similar to the VDR-mediated transcription assay, cell-based reporter assays are used for other nuclear receptors (e.g., PPARs, LXR, FXR, RXR, TR, ERs).
-
Procedure: Each nuclear receptor is individually co-transfected with its corresponding responsive reporter plasmid into a suitable cell line.
-
Treatment: Cells are treated with the respective cognate ligand for each receptor and a range of concentrations of the test compound.
-
Data Analysis: The IC₅₀ values for the test compound against each nuclear receptor are determined and compared to the IC₅₀ value for VDR to establish the selectivity ratio.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays provide direct evidence of a compound's effect on the recruitment of coregulator proteins to VDR target gene promoters.
Objective: To determine if a test compound modulates the association of VDR and its coregulators (coactivators and corepressors) with the promoter regions of VDR target genes.
Methodology:
-
Cell Treatment and Crosslinking: Cells (e.g., HL-60) are treated with 1,25-(OH)₂D₃ and the test compound. Protein-DNA complexes are then crosslinked using formaldehyde.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication.
-
Immunoprecipitation: Specific antibodies against VDR, a coactivator (e.g., SRC2), or a corepressor (e.g., NCoR) are used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of a specific VDR target gene promoter DNA (e.g., CYP24A1) in the immunoprecipitated sample is quantified by qPCR.
-
Data Analysis: Changes in the occupancy of VDR, coactivators, and corepressors at the target gene promoter in response to treatment are analyzed. For example, co-treatment with this compound and 1,25-(OH)₂D₃ has been shown to reduce the presence of SRC2 and increase the occupancy of the corepressor NCoR at the promoter site of VDR target genes.[1]
Visualizing Molecular Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the VDR signaling pathway and a typical experimental workflow for validating compound selectivity.
Caption: VDR Signaling Pathway and Point of this compound Intervention.
Caption: Experimental Workflow for Validating VDR Selectivity.
References
- 1. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel Vitamin D Receptor-Coactivator Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of 3-Indolylmethanamines 31B and this compound | Anticancer Research [ar.iiarjournals.org]
Unraveling the Anticancer Potential of PS121912: A Guide to Preclinical Findings
For Immediate Release
This guide offers a comprehensive overview of the preclinical anticancer effects of PS121912, a novel Vitamin D Receptor (VDR)-coregulator inhibitor. The information presented herein is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on the current understanding of this compound's mechanism of action and efficacy in various cancer cell lines.
Disclaimer: The experimental data summarized in this guide originates from a single research group. To date, no independent laboratory has published a cross-validation of these findings. This guide should therefore be considered a summary of the foundational research, highlighting the need for further independent investigation to confirm and expand upon these initial discoveries.
Summary of Anticancer Effects
This compound has been shown to induce apoptosis in multiple cancer cell lines, with the most significant effect observed in HL-60 leukemia cells.[1][2][3][4] At sub-micromolar concentrations, this compound appears to act as a VDR antagonist, enhancing the growth-inhibitory effects of 1,25-(OH)₂D₃, the active form of Vitamin D.[1][2][3][4] At higher concentrations, it triggers a VDR-independent apoptotic pathway.[1][2][3][4]
Quantitative Analysis of this compound's in vitro Efficacy
The following table summarizes the key quantitative data reported for this compound's activity in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HL-60 | Leukemia | LD₅₀ | 6.8 ± 1.5 µM | [2] |
| HL-60 | Leukemia | EC₅₀ (Caspase 3/7 Activation) | 4.7 ± 2.3 µM | |
| DU145 | Prostate Cancer | Cell Viability | Minimal cell death at 100 µM | [2] |
| Caco2 | Colorectal Cancer | Cell Viability | Not viable at 100 µM | [2] |
| SKOV3 | Ovarian Cancer | Cell Viability | Not viable at 100 µM | [2] |
Signaling Pathways and Mechanisms of Action
This compound exhibits a dual mechanism of action depending on its concentration.
1. VDR-Dependent Pathway (at sub-micromolar concentrations): In the presence of 1,25-(OH)₂D₃, this compound acts as a VDR antagonist. It disrupts the interaction between VDR and the coactivator SRC2, leading to the recruitment of the corepressor NCoR.[1][2] This results in the downregulation of VDR target genes and genes involved in cell cycle progression, such as cyclin A and D, ultimately causing cell cycle arrest.[1][2][3]
Caption: VDR-Dependent Anticancer Mechanism of this compound.
2. VDR-Independent Pathway (at higher concentrations): At higher concentrations, this compound induces apoptosis through a mechanism that does not require VDR. This pathway is characterized by the enzymatic and transcriptional activation of caspases 3 and 7, key executioners of apoptosis.[1][2][3][4]
Caption: VDR-Independent Apoptotic Pathway of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the evaluation of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound on the viability and growth of cancer cells.
-
Methodology:
-
Cancer cell lines (DU145, Caco2, HL-60, SKOV3) were plated in 96-well plates.
-
After a 5-hour incubation period, cells were treated with varying concentrations of this compound, 1,25-(OH)₂D₃, or a combination, alongside a DMSO vehicle control.
-
Cell viability was assessed after a specified treatment period (e.g., 18 hours) by quantifying cellular ATP levels using a luminescence-based assay (e.g., CellTiter-Glo).
-
For proliferation assays, cell counts were determined over a period of several days.
-
Data analysis was performed using non-linear regression to calculate LD₅₀ values. Three independent experiments were typically performed in quadruplicate.[2]
-
Caption: Workflow for Cell Viability and Proliferation Assays.
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Apoptosis was determined by measuring the activity of caspase 3 and 7, key executioner caspases.
-
A luminescence-based assay (e.g., Caspase-Glo 3/7) was used to quantify caspase activity after treatment with this compound for a specified duration (e.g., 18 hours).
-
EC₅₀ values for caspase activation were determined using non-linear regression analysis from data obtained in three independent experiments performed in quadruplicate.[2]
-
VDR Knockdown Studies
-
Objective: To confirm the role of the Vitamin D Receptor in the observed anticancer effects.
-
Methodology:
-
VDR expression was silenced in cancer cells using VDR-specific small interfering RNA (si-RNA).
-
The effect of this compound on cell proliferation and apoptosis was then evaluated in these VDR-knockdown cells and compared to control cells.
-
A diminished effect of this compound in the VDR-knockdown cells would confirm the mediating role of VDR.[1]
-
In Vivo Studies
Preliminary in vivo investigations have been conducted using an HL-60 xenograft mouse model. These studies demonstrated that this compound could inhibit the growth of HL-60-derived tumors without signs of toxicity in the treated mice.[5]
Conclusion and Future Directions
The existing body of research, primarily from a single laboratory, presents this compound as a promising anticancer agent with a dual mechanism of action. Its ability to induce apoptosis in various cancer cell lines, particularly leukemia, both through VDR-dependent and independent pathways, warrants further investigation.
The critical next step for the research community is the independent validation of these findings. Replication of the in vitro and in vivo results by different laboratories is essential to solidify the therapeutic potential of this compound. Further studies should also aim to identify the specific cellular targets involved in the VDR-independent apoptotic pathway and to explore the efficacy of this compound in a broader range of cancer models.
References
- 1. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Faculty Collaboration Database - Anticancer activity of VDR-coregulator inhibitor this compound. Cancer Chemother Pharmacol 2014 Oct;74(4):787-98 [fcd.mcw.edu]
- 4. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 5. Antitumor Activity of 3-Indolylmethanamines 31B and this compound | Anticancer Research [ar.iiarjournals.org]
PS121912: A Comparative Analysis of its Selectivity for the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PS121912's selectivity for the Vitamin D Receptor (VDR) in relation to other nuclear receptors. The information presented is based on available experimental data to objectively assess its performance and potential for targeted therapeutic applications.
Executive Summary
This compound is a novel, small-molecule inhibitor that selectively targets the interaction between the Vitamin D Receptor (VDR) and its coregulators.[1] At low concentrations, it functions as a VDR antagonist, while at higher concentrations, it exhibits additional, VDR-independent effects that can induce apoptosis.[1] Its remarkable selectivity for VDR over other nuclear receptors makes it a valuable tool for studying VDR signaling and a promising candidate for therapeutic development, particularly in oncology.[2]
Selectivity Profile of this compound
While direct quantitative data from head-to-head competition assays against a full panel of nuclear receptors is not extensively published, studies have consistently demonstrated the high selectivity of this compound for the VDR.
One key study reported that this compound selectively inhibited VDR-mediated transcription when tested against a panel of eight other nuclear receptors. This highlights the compound's specificity for the VDR signaling pathway. The interaction between VDR and the steroid receptor coactivator 2 (SRC2) has been identified as a key target of this compound.[1]
Table 1: Qualitative Selectivity Profile of this compound
| Nuclear Receptor | Interaction with this compound | Supporting Evidence |
| Vitamin D Receptor (VDR) | Primary Target | Selectively inhibits VDR-coregulator interaction and VDR-mediated transcription.[1][2] |
| Other Nuclear Receptors | No significant interaction reported at concentrations where VDR inhibition is observed. | Stated to be selective for VDR over a panel of eight other nuclear receptors.[2] |
VDR Signaling and this compound's Mechanism of Action
The Vitamin D Receptor is a ligand-activated transcription factor that plays a crucial role in regulating a wide array of physiological processes, including calcium homeostasis, immune function, and cell proliferation and differentiation. Upon binding its natural ligand, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of coregulator proteins (coactivators or corepressors) and subsequent modulation of gene transcription.
This compound exerts its effect by disrupting the interaction between the VDR and its essential coactivators, such as SRC2. By preventing this crucial protein-protein interaction, this compound effectively blocks the transcriptional activity of the VDR, even in the presence of its natural ligand.
Caption: VDR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The selectivity of compounds like this compound is typically determined using a combination of in vitro assays. Below are detailed methodologies for key experiments used to assess nuclear receptor activity and selectivity.
Nuclear Receptor Transactivation Assay (Cell-Based Reporter Assay)
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor.
Objective: To determine if this compound acts as an agonist or antagonist for a panel of nuclear receptors.
Methodology:
-
Cell Culture: Mammalian cells (e.g., HEK293T or HeLa) are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length coding sequence of the nuclear receptor of interest (e.g., VDR, ERα, AR, etc.).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor.
-
-
Compound Treatment: After transfection, cells are treated with a range of concentrations of this compound. For antagonist testing, cells are co-treated with this compound and a known agonist for the respective nuclear receptor.
-
Luciferase Assay: Following an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Caption: Experimental workflow for assessing nuclear receptor transactivation.
VDR-Coregulator Interaction Assay (e.g., FRET or TR-FRET)
This assay directly measures the interaction between the VDR and a coregulator protein, and the ability of a compound to disrupt this interaction.
Objective: To quantify the inhibitory effect of this compound on the VDR-SRC2 interaction.
Methodology:
-
Reagents:
-
Purified, recombinant VDR ligand-binding domain (LBD), often tagged (e.g., with GST or His).
-
A fluorescently labeled peptide derived from the nuclear receptor interaction domain of a coactivator (e.g., a fluorescein-labeled SRC2 peptide).
-
For TR-FRET, a lanthanide-labeled antibody that binds to the VDR-LBD tag.
-
-
Assay Setup: The VDR-LBD, the labeled coactivator peptide, and the labeled antibody (for TR-FRET) are combined in a microplate well.
-
Compound Addition: this compound is added at various concentrations.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Signal Detection: The fluorescence signal (FRET or TR-FRET) is measured. A high signal indicates a close proximity between the VDR-LBD and the coactivator peptide (i.e., they are interacting).
-
Data Analysis: The decrease in the FRET signal in the presence of this compound indicates inhibition of the VDR-coregulator interaction. IC50 values are calculated from the dose-response curve.
Conclusion
This compound is a highly selective inhibitor of the Vitamin D Receptor-coregulator interaction.[1][2] Its focused activity on the VDR signaling pathway, with minimal reported off-target effects on other nuclear receptors, underscores its potential as a precise tool for both basic research and the development of targeted therapies. Further studies providing a comprehensive quantitative analysis of its selectivity against a wider range of nuclear receptors would be beneficial for a more complete understanding of its pharmacological profile.
References
Investigating the Synergistic Potential of PS121912 in Combination Cancer Therapy
A Comparative Guide for Researchers
In the landscape of oncology research, the exploration of combination therapies to enhance treatment efficacy and overcome drug resistance is a paramount objective. This guide provides a comprehensive analysis of the synergistic effects of PS121912, a selective vitamin D receptor (VDR)-coregulator inhibitor, when used in conjunction with other anti-cancer agents. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound in novel therapeutic strategies.
Synergistic Effects of this compound with 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃)
This compound has demonstrated a significant synergistic effect in amplifying the anti-proliferative properties of 1,25(OH)₂D₃, the active form of vitamin D, across various cancer cell lines. At sub-micromolar concentrations where this compound alone does not exhibit anti-proliferative activity, it enhances the growth inhibition induced by 1,25(OH)₂D₃.[1] This potentiation is particularly notable in HL-60 leukemia cells.[1][2]
Quantitative Analysis of Synergistic Anti-proliferative Effects
The following table summarizes the enhanced growth inhibition observed in different cancer cell lines when treated with a combination of this compound and 1,25(OH)₂D₃ compared to 1,25(OH)₂D₃ alone. The data reflects a significant reduction in cell viability, underscoring the synergistic interaction.
| Cell Line | Drug Combination | Concentration | Observation |
| HL-60 (Leukemia) | This compound + 1,25(OH)₂D₃ | 500 nM this compound + 20 nM 1,25(OH)₂D₃ | Significantly amplified growth inhibition compared to 1,25(OH)₂D₃ alone.[1] |
| Caco2 (Colon Cancer) | This compound + 1,25(OH)₂D₃ | 2 µM this compound + 20 nM 1,25(OH)₂D₃ | Markedly reduced cell viability after five days of co-treatment.[1] |
| DU145 (Prostate Cancer) | This compound + 1,25(OH)₂D₃ | 2 µM this compound + 20 nM 1,25(OH)₂D₃ | Enhanced anti-proliferative effect observed with the combination.[1] |
| SKOV3 (Ovarian Cancer) | This compound + 1,25(OH)₂D₃ | 2 µM this compound + 20 nM 1,25(OH)₂D₃ | Amplified growth inhibition in the presence of this compound.[1] |
At higher concentrations, this compound induces apoptosis through a VDR-independent pathway by activating caspase 3/7.[1] In HL-60 cells, this compound alone induced apoptosis with an EC₅₀ of 4.7 ± 2.3 µM.[1]
Mechanism of Synergistic Action
The synergy between this compound and 1,25(OH)₂D₃ is rooted in their complementary actions on the Vitamin D Receptor signaling pathway.
1,25(OH)₂D₃ activates VDR, leading to the recruitment of coactivators like SRC2 and the release of corepressors such as NCoR from the promoters of target genes, thereby initiating their transcription.[1] this compound acts as a VDR antagonist by inhibiting the interaction between VDR and SRC2, while promoting the binding of NCoR.[1] This dual action effectively blocks the transcriptional activation induced by 1,25(OH)₂D₃, leading to the downregulation of genes like CYP24A1, which is involved in 1,25(OH)₂D₃ catabolism, and ultimately results in cell cycle arrest and apoptosis.[1]
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the findings in this guide are provided below.
Cell Viability Assay
This protocol is used to assess the anti-proliferative effects of the drug combinations.
-
Cell Seeding: Cancer cell lines (DU145, Caco2, SKOV3, HL-60) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, 1,25(OH)₂D₃, the combination of both, or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of up to five days.
-
Viability Measurement: At desired time points, cell viability is determined using a luminescence-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.[1]
-
Data Analysis: Luminescence is measured using a plate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay
This protocol quantifies the induction of apoptosis by measuring caspase activity.
-
Cell Plating and Treatment: Cancer cells are plated in 384-well plates and treated with different concentrations of this compound for 18 hours at 37°C.[1]
-
Caspase Activity Measurement: The activity of caspase 3 and 7, key executioner caspases in the apoptotic pathway, is quantified using a luminescence-based assay like the Caspase-Glo® 3/7 Assay (Promega).[1]
-
Data Analysis: Luminescence is measured, which is directly proportional to the amount of caspase activity and, therefore, the level of apoptosis.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is employed to investigate the recruitment of coregulators to the promoter regions of VDR target genes.
-
Cell Treatment: HL-60 cells are incubated with 20 nM 1,25(OH)₂D₃, 0.5 µM this compound, or the combination of both.[1]
-
Cross-linking and Chromatin Shearing: Proteins are cross-linked to DNA, and the chromatin is sheared into smaller fragments.
-
Immunoprecipitation: Specific antibodies against VDR, SRC2, or NCoR are used to immunoprecipitate the protein-DNA complexes.[1]
-
DNA Purification and Analysis: The DNA is purified from the complexes and analyzed by quantitative real-time PCR (qPCR) to determine the occupancy of the target proteins at specific gene promoters, such as that of CYP24A1.[1]
Conclusion
The preclinical data strongly suggest that this compound acts as a potent synergistic agent with 1,25(OH)₂D₃, enhancing its anti-cancer effects in a variety of cancer cell models. The well-defined mechanism of action, involving the modulation of VDR coregulator recruitment, provides a solid rationale for further investigation. This guide summarizes the key findings and experimental approaches, offering a valuable resource for researchers aiming to explore the therapeutic potential of this compound in combination cancer therapies. Future in vivo studies are warranted to validate these promising in vitro results.
References
Safety Operating Guide
Proper Disposal and Handling of PS121912: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal and handling of PS121912, a selective vitamin D receptor (VDR)-coregulator inhibitor with anticancer properties. The following procedures are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard regulations.
Disposal Procedures
This compound is an investigational compound with potential biological activity and, as such, should be handled and disposed of as hazardous chemical waste. Adherence to institutional and local environmental regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Segregation: All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes, but is not limited to:
-
Unused or expired this compound solid compound and solutions.
-
Contaminated personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.
-
Used labware, including vials, pipette tips, and culture plates.
-
Cleaning materials from spills or routine decontamination.
-
-
Waste Containers:
-
Solid Waste: Place all contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste," "Cytotoxic," and with the chemical name. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and labeled for cytotoxic sharps waste.
-
-
Storage of Waste: Store all this compound waste containers in a secure, designated area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
Final Disposal: Arrange for the collection and disposal of this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration is the preferred method of disposal for cytotoxic compounds.
Safety and Handling
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated gloves when handling this compound in solid or solution form.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A disposable or dedicated lab coat is required.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.
Engineering Controls:
-
All handling of powdered this compound and preparation of solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Decontaminate the area using a suitable cleaning agent, and collect all cleanup materials as hazardous waste.
-
Notify your EHS office immediately.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Property | Value | Source |
| Purity | 96.40% | MedchemExpress |
| Solubility | ≥ 2.5 mg/mL (6.09 mM) in a clear solution | MedchemExpress |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress |
| EC50 (Caspase 3/7 activation in HL-60 cells) | 4.7 ± 2.3 µM | [1] |
Signaling Pathway and Experimental Workflow
This compound exhibits a dual mechanism of action depending on its concentration. At sub-micromolar concentrations, it acts as a VDR antagonist. At higher concentrations, it induces apoptosis through a VDR-independent pathway involving caspase activation.
Caption: Dual signaling pathways of this compound in cancer cells.
Disclaimer: This information is intended for guidance in a research setting and does not replace a formal risk assessment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling PS121912
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the selective vitamin D receptor (VDR)-coregulator inhibitor, PS121912. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is under investigation for its potential in cancer research.[1] It has been shown to induce apoptosis in various cancer cell lines and can amplify the growth-inhibiting effects of other compounds.[2][3][4] Due to its cytotoxic potential, all handling procedures must be conducted with appropriate personal protective equipment and within designated containment facilities.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms. It is imperative to use all listed equipment to minimize exposure risk.[5][6][7]
| Equipment | Specification | Purpose |
| Hand Protection | Double-glove with nitrile or neoprene gloves.[7][8] | Prevents dermal absorption of the compound. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Prevents inhalation of aerosolized powder. |
| Body Protection | Fully-buttoned laboratory coat.[5] | Protects skin and clothing from contamination. |
| Additional (as needed) | Face shield.[8] | Required for procedures with a high risk of splashing. |
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is critical for safe handling, storage, and emergency response.
| Property | Value |
| Purity | 96.40%[1] |
| Solubility | ≥ 2.5 mg/mL (6.09 mM) in a clear solution.[1] |
| Storage (In solvent) | -80°C[1] |
| Appearance | Solid powder (assumed) |
Experimental Protocols: Handling and Preparation of this compound
The following is a generalized protocol for the safe handling and preparation of this compound solutions for in vitro experiments.
3.1. Designated Work Area
-
All work with solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of the powder.[9][10][11]
-
The work surface should be lined with absorbent, disposable bench paper.[10]
3.2. Weighing and Reconstitution
-
Tare a sterile, conical tube on a calibrated analytical balance.
-
Inside the fume hood, carefully transfer the desired amount of this compound powder to the tared tube using a dedicated spatula.[10]
-
Securely cap the tube and re-weigh to confirm the mass.
-
Add the appropriate volume of solvent (e.g., DMSO) to the tube to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
3.3. Preparation of Working Solutions
-
Perform serial dilutions of the stock solution in the fume hood using appropriate sterile techniques.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a labeled, sealed hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste bag within the fume hood. |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed hazardous liquid waste container. |
| Contaminated PPE (gloves, lab coat) | Remove and dispose of in a designated hazardous waste container before leaving the work area.[12] |
Diagrams
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer Activity of VDR-Coregulator Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of VDR-coregulator inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of VDR-coregulator inhibitor this compound - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 5. hazmatschool.com [hazmatschool.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. falseguridad.com [falseguridad.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. Recommendations for the safe use and handling of oral anticancer drugs in community pharmacy: A pan-Canadian consensus guideline - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
